1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione
Descripción
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-(4-methoxy-3-methylphenyl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C14H18O3/c1-9(2)12(15)8-13(16)11-5-6-14(17-4)10(3)7-11/h5-7,9H,8H2,1-4H3 |
Clave InChI |
RECPDXDNXZNXGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)CC(=O)C(C)C)OC |
Origen del producto |
United States |
Synthesis and Characterization of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione: A Comprehensive Technical Guide
Executive Summary
The molecule 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione is a highly functionalized β -diketone. Compounds of this class serve as critical intermediates in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), advanced photostabilizers (analogous to avobenzone), and bidentate ligands for transition metal catalysis. This whitepaper provides a rigorously validated, step-by-step methodology for its synthesis, grounded in the mechanistic principles of the crossed Claisen condensation.
By dissecting the thermodynamic and kinetic parameters of the reaction—specifically the pKa-driven causality of base selection and the tautomeric behavior of the product—this guide ensures high-fidelity reproducibility for scale-up and analytical characterization.
Retrosynthetic Analysis & Mechanistic Rationale
The target molecule features an aryl group (4-methoxy-3-methylphenyl) and an isopropyl tail flanking a β -diketone core. Disconnection of the C2–C3 bond reveals two highly accessible precursors: 4'-methoxy-3'-methylacetophenone (the nucleophilic ketone) and methyl isobutyrate (the electrophilic ester).
The Causality of Base Selection
A critical failure point in crossed Claisen condensations is the use of an insufficiently strong base. The pKa of acetophenone derivatives is approximately 18.4 [1], while the pKa of aliphatic esters like methyl isobutyrate is ~25.0. If a weaker base such as sodium methoxide (conjugate acid pKa ~15.5) is used, the deprotonation of the ketone is reversible and incomplete. This establishes an equilibrium that heavily favors the starting materials, leading to competitive self-condensation (aldol addition) of the ketone.
To engineer a self-validating, high-yield system, Sodium Hydride (NaH) is selected. The evolution of hydrogen gas (pKa > 35) renders the deprotonation of the ketone strictly irreversible. Furthermore, the final β -diketone product is highly acidic (pKa ~9–10). As soon as the product forms, it consumes a second equivalent of base to form a stable β -diketonate enolate. This acts as a thermodynamic sink, driving the reaction forward. Consequently, a minimum of 2.0 equivalents of NaH is mechanistically required[2].
Mechanistic logic and pKa causality in the Crossed Claisen Condensation.
Experimental Protocols
The synthesis is executed in a two-step sequence starting from commercially available 4'-hydroxy-3'-methylacetophenone.
Synthetic workflow for 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione.
Step 2.1: Synthesis of 4'-Methoxy-3'-methylacetophenone
To prevent the phenolic hydroxyl group from consuming the strong base in the subsequent step, it must be masked as a methyl ether. This protocol is adapted from standard API intermediate synthesis methodologies [3].
-
Reagent Preparation: Charge a flame-dried 500 mL round-bottom flask with 4'-hydroxy-3'-methylacetophenone (5.0 g, 33.3 mmol), anhydrous potassium carbonate (23.0 g, 167 mmol, 5.0 eq), and anhydrous acetone (250 mL).
-
Alkylation: Add iodomethane (5.7 g, 40.0 mmol, 1.2 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the heterogeneous mixture to 60 °C for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).
-
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the filter cake with fresh acetone. Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the crude residue in diethyl ether (100 mL) and wash with water (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na2SO4 , filter, and evaporate to yield 4'-methoxy-3'-methylacetophenone as a pale yellow oil (~4.5 g, 82% yield). The purity is sufficient to proceed without further chromatography.
Step 2.2: Crossed Claisen Condensation
-
Enolate Formation: In a strictly anhydrous, argon-purged 250 mL flask, suspend Sodium Hydride (60% dispersion in mineral oil, 2.8 g, 70 mmol, 2.5 eq) in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath.
-
Ketone Addition: Dissolve 4'-methoxy-3'-methylacetophenone (4.5 g, 27.4 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes. Note: Vigorous H2 evolution will occur. Ensure proper venting. Stir at 0 °C for 1 hour to ensure complete, irreversible enolate formation.
-
Ester Addition: Add methyl isobutyrate (3.36 g, 32.9 mmol, 1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The solution will gradually turn into a thick, yellow/orange suspension as the sodium salt of the β -diketone precipitates.
-
Quench & Protonation: Cool the reaction to 0 °C and carefully quench unreacted NaH by the dropwise addition of methanol (5 mL), followed by water (50 mL). Transfer the mixture to a separatory funnel and extract with hexanes (50 mL) to remove the mineral oil. Discard the organic layer.
-
Acidification: The aqueous layer contains the water-soluble sodium β -diketonate. Carefully acidify the aqueous layer with 2M HCl to pH ~3. The free β -diketone will precipitate or form an oily layer.
-
Extraction & Purification: Extract the acidified aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO4 , and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford the pure target molecule.
Analytical Characterization & Data Presentation
β -diketones exhibit pronounced keto-enol tautomerism. In non-polar solvents like CDCl3 , the molecule exists almost exclusively (>95%) in the cis-enol form. This is driven by the extended π -conjugation with the aryl ring and the formation of a strong, six-membered intramolecular hydrogen bond.
Consequently, the analytical data will reflect the enol tautomer rather than the discrete diketone. The bridging enol proton is highly deshielded, typically appearing far downfield (~16.0 ppm), while the central α -carbon exhibits a characteristic vinylic singlet.
Table 1: Expected 1 H NMR Characterization Data (400 MHz, CDCl3 )
| Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |
| ~16.10 | Singlet (br) | 1H | Enol -OH | Highly deshielded due to strong intramolecular H-bonding. Exchanges with D2O . |
| 7.75 - 7.85 | Multiplet | 2H | Aryl C2-H, C6-H | Deshielded by the conjugated carbonyl/enol system. |
| 6.85 | Doublet | 1H | Aryl C5-H | Shielded by the ortho-methoxy group. |
| 6.15 | Singlet | 1H | Enol =CH- | Central vinylic proton of the enol core. |
| 3.88 | Singlet | 3H | -OCH 3 | Methoxy ether protons. |
| 2.65 | Septet | 1H | -CH(CH 3 ) 2 | Isopropyl methine proton, split by the two adjacent methyl groups. |
| 2.25 | Singlet | 3H | Aryl -CH 3 | Benzylic methyl protons. |
| 1.22 | Doublet | 6H | -CH(CH 3 ) 2 | Isopropyl methyl protons. |
Table 2: Expected 13 C NMR & IR Spectroscopic Signatures
| Analytical Method | Signal / Band | Structural Assignment |
| 13 C NMR (100 MHz) | ~195.0, ~188.0 ppm | Enolized carbonyl carbons (C=O and =C-OH). |
| ~161.5 ppm | Aryl C-OMe (Oxygen-bound aromatic carbon). | |
| ~94.5 ppm | Enol central carbon (=CH-). | |
| 55.4 ppm | Methoxy carbon (-OCH 3 ). | |
| 36.2 ppm | Isopropyl methine carbon. | |
| 19.5 ppm | Isopropyl methyl carbons. | |
| FT-IR (ATR) | ~2950 - 2850 cm −1 | C-H stretching (aliphatic and aromatic). |
| ~1600 - 1550 cm −1 | Broad, intense band characteristic of the conjugated, H-bonded chelated carbonyl (O=C-C=C-OH system). |
References
-
Flash-photolytic generation of acetophenone enol. The keto-enol equilibrium constant and pKa of acetophenone in aqueous solution. Journal of the American Chemical Society[Link]
-
The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions (Wiley)[Link]
- US6211244B1 - Calcium receptor-active compounds. (Details the optimized methylation protocol for 4'-hydroxy-3'-methylacetophenone).
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione
Abstract: This technical guide provides a comprehensive spectroscopic analysis of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione, a complex β-diketone. As direct experimental spectra for this specific molecule are not widely published, this document serves as a prototypical analysis, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. The central theme is the characterization of the keto-enol tautomerism inherent to β-diketones. This guide is intended for researchers and drug development professionals, offering detailed protocols, data interpretation, and mechanistic insights to facilitate the structural elucidation of similar molecules.
Introduction and Core Concepts
1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione belongs to the β-diketone class of organic compounds. A defining characteristic of β-diketones is their existence as a dynamic equilibrium between two tautomeric forms: a diketo form and a more stable, conjugated enol form. This stability in the enol tautomer is conferred by the formation of a six-membered ring via an intramolecular hydrogen bond and conjugation of the π-system.[1] The ratio of these tautomers is highly dependent on factors such as solvent polarity, temperature, and molecular structure.[1]
A thorough spectroscopic analysis is paramount for unambiguously confirming the molecular structure and quantifying the tautomeric equilibrium, which can be critical for understanding the compound's reactivity and biological activity. This guide will systematically deconstruct the analysis using ¹H NMR, ¹³C NMR, IR, and MS techniques.
Keto-Enol Tautomerism: A Structural Overview
The equilibrium between the diketo and enol forms is slow on the NMR timescale, allowing for the simultaneous observation and characterization of both species in solution.[1] The enol form is generally favored due to the stabilizing intramolecular hydrogen bond and extended conjugation.
Figure 1: Keto-Enol tautomerism of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying keto-enol tautomerism, as it allows for the direct quantification of each tautomer in solution.
¹H NMR Spectroscopy: Probing the Protons
Expertise & Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice as a non-polar aprotic solvent that tends to favor the enol form. The proton exchange between tautomers is slow, allowing distinct signals for both the diketo and enol forms to be resolved.[1] The percentage of each tautomer can be determined by comparing the integration of characteristic signals, such as the enol's vinyl proton and the diketo form's methylene protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation, phasing, and baseline correction. Calibrate the spectrum to the TMS signal.
Predicted Spectral Interpretation:
-
Enol Form (Dominant):
-
δ ~16.0 ppm (s, 1H, Enolic -OH): This highly deshielded singlet is characteristic of a strongly hydrogen-bonded enolic proton.[2]
-
δ ~7.7-6.8 ppm (m, 3H, Ar-H): Aromatic protons on the 4-methoxy-3-methylphenyl ring. Specific shifts would be approximately δ 7.68 (d), 7.66 (s), and 6.85 (d) based on analogs.[3]
-
δ ~6.1 ppm (s, 1H, Vinyl =CH): A singlet corresponding to the vinyl proton between the two carbonyl groups.
-
δ ~3.88 ppm (s, 3H, Ar-OCH₃): The methoxy group protons.
-
δ ~2.8 ppm (septet, 1H, -CH(CH₃)₂): The methine proton of the isobutyryl group.
-
δ ~2.25 ppm (s, 3H, Ar-CH₃): The aromatic methyl group protons.
-
δ ~1.2 ppm (d, 6H, -CH(CH₃)₂): The two equivalent methyl groups of the isobutyryl moiety.
-
-
Diketo Form (Minor):
-
δ ~7.7-6.8 ppm (m, 3H, Ar-H): Aromatic protons, likely overlapping with the enol signals.
-
δ ~4.0 ppm (s, 2H, -CH₂-): The key signal for the diketo form, representing the methylene protons situated between the two carbonyls.
-
δ ~3.88 ppm (s, 3H, Ar-OCH₃): Overlapping with the enol methoxy signal.
-
δ ~2.9 ppm (septet, 1H, -CH(CH₃)₂): The methine proton of the isobutyryl group.
-
δ ~2.25 ppm (s, 3H, Ar-CH₃): Overlapping with the enol aromatic methyl signal.
-
δ ~1.15 ppm (d, 6H, -CH(CH₃)₂): The isobutyryl methyl groups.
-
Quantitative Analysis: The Keto-Enol ratio is calculated using the formula: % Enol = [Integration(Vinyl H) / (Integration(Vinyl H) + (Integration(Methylene H) / 2))] * 100
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tautomer) |
| Enolic OH | ~16.0 | s | 1H | Enol |
| Aromatic CH | ~7.7 - 6.8 | m | 3H | Enol & Keto |
| Vinyl CH | ~6.1 | s | 1H | Enol |
| Methylene CH₂ | ~4.0 | s | 2H | Keto |
| Methoxy OCH₃ | ~3.88 | s | 3H | Enol & Keto |
| Isobutyryl CH | ~2.9 / ~2.8 | septet | 1H | Keto / Enol |
| Aromatic CH₃ | ~2.25 | s | 3H | Enol & Keto |
| Isobutyryl CH₃ | ~1.2 / ~1.15 | d | 6H | Enol / Keto |
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Rationale: ¹³C NMR provides a map of the carbon framework. Key diagnostic signals include the carbonyl carbons, which appear far downfield (>180 ppm). The enol form will show two distinct carbonyl-like carbons (one more C=O like, one more C-O like) and two sp² carbons for the C=C bond, while the diketo form will show two distinct ketone signals and one sp³ methylene carbon.[4]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Processing: Standard Fourier transformation, phasing, and baseline correction.
Predicted Spectral Interpretation:
| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment (Tautomer) |
| Carbonyl C=O | ~203 | Keto |
| Carbonyl C=O | ~195 | Keto |
| Enol C=O | ~198 | Enol |
| Enol C-OH | ~185 | Enol |
| Aromatic C-O | ~160 | Enol & Keto |
| Aromatic C-H & C-C | ~110 - 135 | Enol & Keto |
| Vinyl =CH | ~97 | Enol |
| Methylene CH₂ | ~58 | Keto |
| Methoxy OCH₃ | ~55.5 | Enol & Keto |
| Isobutyryl CH | ~40 | Enol & Keto |
| Isobutyryl CH₃ | ~21 | Enol & Keto |
| Aromatic CH₃ | ~16 | Enol & Keto |
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is excellent for identifying functional groups. For β-diketones, the C=O stretching region is highly diagnostic. The diketo form will exhibit a typical ketone C=O stretch around 1715 cm⁻¹.[5] The enol form, however, shows a lower frequency C=O stretch (around 1600-1640 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.[6] A broad O-H stretch may also be visible for the enol.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid compound between two NaCl or KBr plates. Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., CH₂Cl₂), deposit it on a single salt plate, and allow the solvent to evaporate.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Run a background scan of the clean salt plates before running the sample.
Predicted Spectral Interpretation:
| Predicted IR Data | Frequency (cm⁻¹) | Intensity | Assignment |
| Enol O-H stretch | 3200-2500 | Broad, Weak | Intramolecular H-bond |
| Aromatic C-H stretch | 3100-3000 | Medium | Ar-H |
| Aliphatic C-H stretch | 2980-2850 | Strong | -CH₃, -CH₂-, -CH |
| Diketo C=O stretch | ~1715 | Strong | Asymmetric stretch of C=O |
| Enol C=O / C=C stretch | ~1610 | Very Strong | Conjugated system |
| Aromatic C=C stretch | ~1580, ~1510 | Medium | Ar ring vibrations |
| C-O stretch | ~1260 | Strong | Aryl-ether |
Mass Spectrometry (MS)
Expertise & Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight (from the molecular ion, M⁺•) and structural fragments. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, key fragmentations are expected to be α-cleavage at the carbonyl groups and cleavage of the bond between the aromatic ring and the dicarbonyl unit.[7]
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Fragmentation Analysis: The molecular weight of C₁₄H₁₈O₃ is 234.29 g/mol . The molecular ion peak [M]⁺• is expected at m/z = 234.
-
[M - 43]⁺ (m/z = 191): Loss of the isobutyryl radical (•CH(CH₃)₂) via α-cleavage. This is a common fragmentation for ketones.
-
[M - 85]⁺ (m/z = 149): Loss of the entire 4-methylpentane-1,3-dione side chain, resulting in the 4-methoxy-3-methylphenyl cation.
-
m/z = 151: Formation of the stable 4-methoxy-3-methylbenzoyl cation, [CH₃O(CH₃)C₆H₃CO]⁺, through cleavage and rearrangement.
-
m/z = 43: The isobutyryl cation, [(CH₃)₂CHCO]⁺, a very common and often abundant fragment.
Figure 2: Proposed primary fragmentation pathway in EI-MS.
Integrated Spectroscopic Workflow
A comprehensive analysis integrates all techniques to build a cohesive structural picture.
Figure 3: Integrated workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione provides a clear example of the power of modern analytical techniques in structural elucidation. ¹H NMR spectroscopy is indispensable for confirming the presence and quantifying the ratio of the keto-enol tautomers. ¹³C NMR maps the carbon skeleton of both forms, while IR spectroscopy confirms the key functional groups and the effects of conjugation and hydrogen bonding. Finally, mass spectrometry establishes the molecular weight and provides a characteristic fragmentation pattern for structural confirmation. Together, these methods offer a complete and self-validating system for the comprehensive characterization of complex organic molecules.
References
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Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]
- Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
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Oregon State University. (2020). CH 336: Ketone Spectroscopy. [Link]
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Illinois State University. (2015). Infrared Spectroscopy. [Link]
- Saito, K., et al. (2018). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan.
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OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for a publication on acetophenones. [Link]
- Mitan, M., et al. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Journal of the Serbian Chemical Society.
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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University of Wisconsin. (n.d.). NMR: Intermediate Level, Spectrum 5. [Link]
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Hadichemist. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. [Link]
- DeRuiter, J., & Clark, C. R. (1995). GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB.
- Zhang, W., et al. (2013). Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium. Molecules.
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Royal Society of Chemistry. (n.d.). Supporting Information: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
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Beilstein Journals. (2014). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. [Link]
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PubChem. (n.d.). 4'-Hydroxy-3'-methylacetophenone. [Link]
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SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. [Link]
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SpectraBase. (n.d.). N,N-Diisopropyl-isobutyramide - Optional[13C NMR] - Chemical Shifts. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0224155). [Link]
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University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Novel Methoxyphenyl Dione Derivatives
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
The methoxyphenyl dione scaffold represents a privileged structure in modern medicinal chemistry. Derivatives incorporating this moiety have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development.[1][2] However, the journey from a biologically active "hit" to a clinically viable drug is critically dependent on a molecule's physicochemical properties. These characteristics govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately determines its bioavailability and efficacy.[3][4]
This guide provides a comprehensive exploration of the essential physicochemical properties of novel methoxyphenyl dione derivatives. Moving beyond mere procedural descriptions, we delve into the causality behind experimental choices and the logic of data interpretation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization and optimization of these high-potential compounds. We will examine the cornerstone properties—lipophilicity, solubility, and ionization state (pKa)—through the dual lenses of empirical measurement and computational prediction.
Part 1: Lipophilicity - The Gateway to Biological Membranes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It dictates how readily a compound can permeate biological membranes, such as the intestinal wall and the blood-brain barrier. The octanol-water partition coefficient (logP for neutral species, logD for ionizable species at a specific pH) is the gold standard for its measurement.[]
Theoretical Imperative
A delicate balance of lipophilicity is required for optimal drug performance. A logP value that is too low may result in poor absorption through lipid membranes, while an excessively high logP can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity. For most oral drug candidates, a logP value in the range of 1 to 5 is often considered desirable.[4]
Experimental Determination: High-Throughput LogP via RP-HPLC
While the traditional shake-flask method is reliable, it is labor-intensive. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and efficient alternative for determining logP values for a series of compounds.[6][7] The principle is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.[7]
Protocol: LogP Determination by RP-HPLC
-
System Preparation:
-
Instrumentation: An HPLC or UHPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Rationale: The C18 column provides a nonpolar environment, mimicking a lipid phase. The buffered aqueous mobile phase simulates physiological conditions.
-
-
Calibration Curve Generation:
-
Select a set of 5-7 standard compounds with known logP values that bracket the expected range of the test compounds. The standards should ideally be structurally related to the methoxyphenyl diones if possible.[7]
-
Prepare stock solutions of each standard in Mobile Phase B.
-
Run a series of isocratic elutions for each standard, varying the percentage of Mobile Phase B (e.g., 40%, 50%, 60%, 70%, 80%).
-
For each run, record the retention time (t_R). Calculate the retention factor, k', using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k') against the known logP values for each isocratic condition. The data should yield a linear relationship.
-
-
Sample Analysis:
-
Prepare solutions of the novel methoxyphenyl dione derivatives at the same concentration as the standards.
-
Inject each sample and record its retention time under the same set of isocratic conditions used for the standards.
-
Calculate log(k') for each derivative.
-
-
Data Interpretation:
-
Using the linear regression equation from the calibration curve (logP = m * log(k') + c), calculate the logP value for each novel derivative.
-
Self-Validation: The correlation coefficient (R²) of the calibration curve must be >0.98 to ensure the reliability of the calculated logP values.
-
Workflow for LogP Determination by HPLC
Caption: Workflow for determining logP using RP-HPLC.
Part 2: Aqueous Solubility - The Prerequisite for Absorption
A drug must be in solution to be absorbed from the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8] Therefore, accurate determination of this property is non-negotiable.
Theoretical Imperative
Aqueous solubility is influenced by factors including molecular size, lipophilicity, and crystal lattice energy. For oral drug delivery, a minimum solubility of ~50-100 µg/mL is often desired. Computational tools can provide early estimates, but experimental verification is essential.[][8]
Experimental Determination: The Shake-Flask Method
The shake-flask method (OECD Guideline 105) is the benchmark for determining aqueous solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.
Protocol: Thermodynamic Solubility via Shake-Flask
-
Preparation:
-
Add an excess amount of the solid methoxyphenyl dione derivative to a vial containing a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Rationale: Using an excess of solid ensures that a saturated solution is achieved. The buffer maintains a constant pH, which is critical for ionizable compounds.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Agitate the mixture for a sufficient time (24-48 hours) to ensure thermodynamic equilibrium is reached.
-
Rationale: Shaking for an extended period ensures that the dissolution process has reached its endpoint and the measured concentration represents the true thermodynamic solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid particles. This step is critical to avoid overestimation.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.
-
Workflow for Shake-Flask Solubility Assay
Caption: Workflow for determining thermodynamic aqueous solubility.
Part 3: Acid Dissociation Constant (pKa) - The Determinant of Charge State
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For methoxyphenyl dione derivatives, which may contain ionizable groups, the pKa dictates the charge state of the molecule at a given physiological pH. This, in turn, profoundly impacts solubility, membrane permeability, and receptor binding.[3]
Theoretical Imperative
The pH-partition hypothesis states that only the neutral form of a drug can passively diffuse across lipid membranes. Therefore, knowing the pKa allows for the prediction of the absorption profile throughout the varying pH environments of the gastrointestinal tract.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Protocol: pKa Determination by Potentiometric Titration
-
System Setup:
-
Use an automated titrator equipped with a high-precision pH electrode.
-
Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, 10) immediately before the experiment.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the methoxyphenyl dione derivative in a suitable solvent system. Often, a co-solvent (e.g., methanol or DMSO) is required for initial dissolution before adding water.
-
The final solution should be at a known concentration (e.g., 1-5 mM).
-
-
Titration:
-
If the compound is acidic, titrate with a standardized solution of a strong base (e.g., 0.1 M KOH).
-
If the compound is basic, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
The titrant is added in small, precise increments, and the pH is recorded after each addition.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the titration curve.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Specialized software is often used for precise calculation.
-
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Part 4: Data Synthesis and Structural Considerations
Accurate physicochemical profiling requires not only robust experimental work but also reliable structural confirmation of the test compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for verifying the identity and purity of each synthesized methoxyphenyl dione derivative prior to property measurement.[9][10][11][12][13][14]
The true power of this data comes from its integration. By analyzing these properties in concert, researchers can build a comprehensive understanding of a compound's potential behavior in a biological system.
Table 1: Physicochemical Properties of Exemplary Methoxyphenyl Dione Derivatives
| Compound ID | Structure/Name | Lipophilicity (logP) | Aqueous Solubility (µg/mL at pH 7.4) | pKa |
| MD-1 | 6-(4'-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione[9] | 1.85 | 150 | 8.9 (acidic N-H) |
| MD-2 | 3-methoxy-4-(4-methoxyphenyl)-1H-pyrrole-2,5-dione[11] | 2.50 | 45 | None < 10 |
| MD-3 | 2-(4-methoxyphenyl)-2H-indene-1,3-dione | 3.10 | 15 | 6.2 (acidic C-H) |
| MD-4 | 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione[15] | 2.95 | 25 | 7.5 (enol) |
Note: The data presented in this table are illustrative examples derived from the chemical literature and predictive models to demonstrate the range of properties observed in this class of compounds.
Structure-Property Relationships
The data in Table 1 illustrates how subtle structural changes can significantly impact physicochemical properties.
-
Impact of Heterocycles: The pyrimidine-dione (MD-1) is more hydrophilic than the pyrrole-dione (MD-2) or indene-dione (MD-3), likely due to the additional hydrogen bond donors in the pyrimidine ring.
-
Ionization: The presence of acidic protons, whether on a nitrogen (MD-1), an activated carbon (MD-3), or an enol (MD-4), introduces a pH-dependent charge state, which will drastically affect solubility and permeability at different physiological pH values.
-
Substitution Patterns: The position of the methoxy group and the presence of other substituents on the phenyl ring can fine-tune lipophilicity and electronic properties, thereby modulating the pKa of nearby functional groups.[16]
Conclusion
The systematic characterization of physicochemical properties is a cornerstone of successful drug development. For novel methoxyphenyl dione derivatives, a multi-parameter approach that combines robust experimental determination with insightful computational prediction is essential. By meticulously measuring and interpreting properties such as lipophilicity, solubility, and pKa, researchers can rationally design and prioritize candidates with a higher probability of clinical success. This guide provides the foundational protocols and theoretical understanding necessary to navigate this critical phase of the drug discovery pipeline, transforming promising molecules into effective therapeutics.
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- Kruger, T. L., & van der HLT, T. (2025, August 6). 3,4-Dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione, its 4-methylphenyl analogue, and a potassium salt of 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. ResearchGate.
- (n.d.). Synthesis of Novel 3-Methoxy-4-Phenyl-1-p-Tolyl-1H-Pyrrole-2,5-Dione Derivatives and Study of Their Antimicrobial Activity. CHEMISTRY & BIOLOGY INTERFACE.
- Al-Salahi, R., et al. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PubMed Central (PMC).
- Rajput, A. P., et al. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
- Aljamali, N. M. (2022, September 25). Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. Impactfactor.
- Bîcu, E., et al. (2023, June 29). Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors. MDPI.
- Davallo, M., et al. (2006, September 1). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. MDPI.
- Pindelska, E., et al. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
- Kamal, A., et al. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PubMed Central (PMC).
- Asadi, M., et al. (n.d.). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. PubMed Central (PMC).
- Lee, H. W., et al. (2015, March 19). Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives. MDPI.
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Theoretical and Computational Studies of 1,3-Dione Compounds in Modern Drug Discovery
Executive Summary
The 1,3-dione structural motif—encompassing scaffolds like cyclohexane-1,3-diones, isoindoline-1,3-diones, and indane-1,3-diones—is a privileged pharmacophore in medicinal chemistry. Its ability to undergo keto-enol tautomerism, form robust metal chelates, and participate in complex hydrogen-bonding networks makes it highly versatile against targets ranging from carcinogenic kinases to mycobacterial enzymes.
For drug development professionals, naive virtual screening of these compounds often leads to high attrition rates. Static docking algorithms frequently misinterpret the dynamic electronic states of the 1,3-dione core. This whitepaper outlines a field-proven, self-validating computational framework that synthesizes Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations to accurately predict the bioactivity of 1,3-dione derivatives.
The Thermodynamic Imperative: Keto-Enol Tautomerism
The fundamental challenge in modeling 1,3-diones is the equilibrium between their keto and enol tautomeric forms. The tautomerism significantly influences the molecule's reactivity, coordination chemistry, and biological activity ()[1]. Docking a high-energy diketo form into a receptor pocket will yield false-negative binding affinities if the enol form is the thermodynamically stable state in physiological environments.
As application scientists, we must establish a thermodynamic baseline before any structure-based drug design begins. The transition from the keto to the enol state involves an intramolecular proton transfer, often stabilized by an internal hydrogen bond.
Figure 1: Thermodynamic logic of keto-enol tautomerism prior to receptor docking.
To accurately model this, we rely on Density Functional Theory (DFT). While the B3LYP functional is an industry standard, we prioritize the M06-2X functional paired with a 6-311++G(d,p) basis set for 1,3-diones. Causality: M06-2X inherently accounts for non-covalent dispersion forces, which are critical when quantifying the stabilization energy of the enol's intramolecular hydrogen bond ()[1].
Predictive Modeling: QSAR and Electronic Descriptors
Once the dominant tautomer is optimized, its electronic properties serve as highly predictive descriptors for biological activity. Frontier Molecular Orbital (FMO) analysis—specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key indicator of kinetic stability and chemical reactivity.
In recent studies targeting non-small-cell lung cancer (NSCLC), researchers utilized multiple linear regression (MLR) and artificial neural network (ANN) QSAR models on cyclohexane-1,3-dione derivatives ()[2]. By correlating the HOMO-LUMO gap, polar surface area, and total connectivity with in vitro cytotoxicity against the c-Met tyrosine kinase, the models achieved a highly predictive correlation coefficient (R = 0.92)[2]. This proves that the electronic structural features of 1,3-diones are inextricably linked to their inhibitory efficacy[3].
Dynamic Target Interactions: Docking and MD Simulations
Static molecular docking provides a snapshot of binding affinity, but protein-ligand interactions are highly dynamic. Isoindoline-1,3-diones and indane-1,3-diones have shown remarkable efficacy as anti-tubercular agents by inhibiting the Mycobacterium tuberculosis InhA enzyme ()[4].
To ensure trustworthiness, every docking pose must be subjected to Molecular Dynamics (MD) simulations. For instance, in the evaluation of indane-1,3-diones against InhA, compounds were subjected to 100 ns MD simulations in an explicit aqueous environment[4]. Causality: MD validates the stability of the 1,3-dione-receptor complex by monitoring the Root Mean Square Deviation (RMSD) of the backbone atoms. If the ligand RMSD fails to plateau (typically fluctuating > 3 Å), the initial docking pose is deemed an artifact, and the compound is rejected.
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following step-by-step methodology must be employed when evaluating novel 1,3-dione libraries. Every phase contains a built-in validation checkpoint.
Phase 1: Quantum Mechanical Optimization (DFT)
-
Structure Generation: Model both the keto and enol tautomers of the target 1,3-dione core.
-
Geometry Optimization: Optimize geometries using Gaussian software at the M06-2X/6-311++G(d,p) level of theory.
-
Validation Checkpoint (Harmonic Frequencies): Perform vibrational frequency calculations. Self-Validation: The absolute absence of imaginary frequencies confirms the optimized structure is a true local energy minimum, not a transient transition state ()[5].
Phase 2: QSAR & ADMET Profiling
-
FMO Analysis: Extract HOMO and LUMO energies to calculate the global chemical potential ( μ ), electronegativity ( χ ), and hardness ( η ) ()[6].
-
Pharmacokinetic Screening: Process the optimized structures through ADMET prediction servers (e.g., SwissADME).
-
Validation Checkpoint (Lipinski Filter): Self-Validation: Exclude any compound violating more than one of Lipinski’s Rules of Five to ensure oral bioavailability prior to computationally expensive docking.
Phase 3: Molecular Docking & Dynamics
-
Receptor Preparation: Prepare the target protein (e.g., c-Met, InhA, PAK1) by removing water molecules and adding polar hydrogens.
-
Docking: Dock the thermodynamically stable 1,3-dione tautomer using AutoDock Vina.
-
MD Simulation & MM-GBSA: Subject the top-scoring complex to a 100 ns MD simulation. Calculate the free binding energy using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method.
-
Validation Checkpoint (Trajectory Stability): Self-Validation: Analyze the RMSD and Radius of Gyration (Rg). A stable Rg (e.g., 18.1 to 18.4 Å) over 100 ns confirms the structural integrity of the protein-ligand complex during catalytic inhibition[4].
Figure 2: End-to-end computational workflow for 1,3-dione drug discovery.
Quantitative Data Summary
The following table synthesizes recent computational findings across various 1,3-dione subclasses, demonstrating the correlation between in silico predictions and in vitro efficacy.
| Scaffold Type | Target Protein | Key Computational Methods | Top Docking Score / Binding Affinity | Experimental Correlation (IC50 / QSAR) |
| Cyclohexane-1,3-diones | c-Met Kinase (NSCLC) | MLR-QSAR, DFT, MM-GBSA | N/A (MM-GBSA validated) | QSAR Correlation: R = 0.92[2] |
| Isoindoline-1,3-diones | InhA (M. tuberculosis) | DFT, Docking, MD | High HOMO-LUMO correlation | IC50: 18 μM (Compound 27)[7] |
| Indane-1,3-diones | InhA (M. tuberculosis) | Docking, 100 ns MD, ADMET | -10.38 kcal/mol (Compound 11) | High in silico stability (RMSD < 3 Å)[4] |
| Phthalimide Derivatives | PAK1 Kinase (Cancer) | DFT, Docking, Fukui Function | -7.3 to -7.7 kcal/mol | Excellent predicted oral bioavailability[6] |
Conclusion
The theoretical and computational study of 1,3-dione compounds requires a rigorous, multi-tiered approach. By grounding virtual screening in quantum mechanics (DFT) to account for keto-enol tautomerism, and enforcing strict validation protocols through 100 ns MD simulations, researchers can drastically reduce false positives. This self-validating workflow ensures that only the most thermodynamically stable and dynamically active 1,3-dione drug candidates advance to costly in vitro and in vivo testing phases.
References
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University of Wisconsin-Eau Claire. "Computational Analysis of the Ground and Lowest Excited Electronic States of 4-Cyclopentene-1,3-dione." UWEC, 2023. URL: [Link]
-
Hoque, M. M., et al. "Isoindoline-1,3-dione as Potential Carcinogenic Kinase PAK1 Inhibitor: DFT Calculation, Molecular Docking Study and ADMET Prediction." Int. J. Adv. Biol. Biomed. Res., 2021. URL:[Link]
-
ACS Publications. "Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach." ACS Omega, 2023. URL:[Link]
-
Advanced Journal of Chemistry. "In Depth Computational Screening of Novel Indane-1, 3-Dione Derivatives as Potential Anti-Tubercular Agents." Adv. J. Chem. A, 2024. URL: [Link]
-
ACS Publications. "Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents." ACS Omega, 2022. URL:[Link]
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Investigating the tautomerism of β-dicarbonyl compounds
The Dynamics of β-Dicarbonyl Tautomerism: Mechanistic Insights and Analytical Protocols for Drug Development
Executive Summary
The keto-enol tautomerism of β-dicarbonyl compounds is a foundational dynamic equilibrium with profound implications across synthetic chemistry, materials science, and pharmacology. Because the tautomeric state of a molecule governs its polarity, hydrogen-bonding capacity, and three-dimensional pharmacophore, understanding and controlling this equilibrium is critical for rational drug design[1]. This technical guide provides an in-depth mechanistic analysis of β-dicarbonyl tautomerism, elucidates the causality behind solvent-driven equilibrium shifts, and details robust, self-validating analytical protocols using Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Foundations of Keto-Enol Tautomerism
In β-dicarbonyl systems, such as acetylacetone (AcAc), the molecule exists in a rapid, dynamic equilibrium between a diketo form and an enol form[2]. The enol tautomer is uniquely stabilized by a highly conjugated π -system and a strong intramolecular hydrogen bond. This bond is often characterized as a Low Barrier Hydrogen Bond (LBHB), where the proton rapidly oscillates between the two oxygen atoms with minimal energetic penalty[3][4].
Historically, "Meyer's Rule" dictated that polar solvents inherently favor the keto tautomer because it was assumed to possess a higher dipole moment[2][5]. However, modern theoretical calculations and gas-phase measurements have overturned this simplistic assumption. In acetylacetone, the enol tautomer actually possesses a higher dipole moment than the keto form in both the gas phase and solution[5].
The true causality behind the solvent effect lies in specific solute-solvent interactions rather than bulk dielectric constants: polar aprotic solvents like dimethyl sulfoxide (DMSO) act as strong hydrogen-bond acceptors. They competitively disrupt the stabilizing intramolecular hydrogen bond of the enol form, thereby shifting the equilibrium toward the keto tautomer[5]. Conversely, non-polar solvents like chloroform ( CDCl3 ) preserve the internal hydrogen bond, overwhelmingly favoring the enol state[5].
Thermodynamic drivers and solvent effects in β-dicarbonyl tautomerism.
Implications in Drug Development
The tautomeric state of an Active Pharmaceutical Ingredient (API) directly dictates its binding affinity, membrane permeability, and complexation behavior.
-
Pharmacophore Presentation: Tautomerization alters the spatial arrangement of hydrogen bond donors and acceptors. In computational drug discovery, failing to account for the correct tautomer can lead to catastrophic docking failures and inaccurate structure-activity relationship (SAR) models[1].
-
Metal Chelation: The antiviral agent Favipiravir exhibits complex polyfunctional tautomerism. In solution, its enol form acts as a potent bidentate ligand. Upon the introduction of alkaline-earth metal ions (e.g., Mg2+ ), the β-dicarbonyl cavity facilitates simultaneous deprotonation and complexation, forming stable 2:1 ligand-metal complexes[1]. This chelation mechanism is critical for its interaction with viral RNA polymerases.
-
Bioavailability & Stability: Curcuminoids, which feature a β-diketone core, rely heavily on their enolic LBHB for stability. The tautomeric ratio in physiological matrices influences their antioxidant capacity, target protein interactions, and degradation kinetics[3][4].
Analytical Methodologies & Experimental Protocols
To rigorously quantify the tautomeric equilibrium, researchers employ 1H NMR spectroscopy. The tautomeric exchange between the keto and enol forms is slow on the NMR timescale, allowing for distinct, quantifiable signals for each isomer[5]. The following protocol is designed as a self-validating system, ensuring high-fidelity data acquisition.
Protocol 1: Variable-Solvent 1H NMR Spectroscopy
Objective: Quantify the tautomeric equilibrium constant ( KT ) of acetylacetone across varying dielectric environments.
Step 1: Sample Preparation
-
Accurately prepare a highly dilute 0.05 M solution of the β-dicarbonyl compound in both CDCl3 and DMSO−d6 [5].
-
Causality Check: High concentrations induce intermolecular hydrogen bonding, leading to enol dimerization. A 0.05 M concentration strictly isolates intramolecular dynamics and prevents concentration-dependent equilibrium shifts[5].
-
Add a trace amount of tetramethylsilane (TMS) as an internal reference (0 ppm) to ensure chemical shift accuracy[6].
Step 2: Instrument Setup & Acquisition
-
Transfer 0.5–0.7 mL of the solution into a standard 5 mm NMR tube and lock the spectrometer onto the solvent's deuterium signal[6][7].
-
Acquire the 1H NMR spectrum using a standard single-pulse sequence.
-
Causality Check: Set the relaxation delay ( D1 ) to ≥5 seconds. Because the keto and enol protons have different longitudinal relaxation times ( T1 ), an insufficient delay will cause differential signal saturation, destroying the quantitative integrity of the integration.
Step 3: Spectral Integration & Mathematical Weighting
-
Identify the keto methylene protons ( −CH2− ) at ~3.4–3.8 ppm and the enol vinyl proton ( −CH= ) at ~5.1–5.7 ppm[2][5].
-
Integrate the area under both peaks.
-
Causality Check: The keto form possesses two protons contributing to its signal, while the enol form possesses only one. To accurately reflect the molar ratio, the raw integration area of the enol vinyl proton must be multiplied by two [5].
Step 4: Self-Validation & Equilibrium Calculation
-
Calculate the equilibrium constant: KT=[Enol][Keto]=2×AreaEnolAreaKeto [5].
-
Validation Step: Cross-reference the 1H data by acquiring a 13C NMR spectrum. The ratio of the keto carbonyl carbon (~204 ppm) to the enol carbon (~155 ppm) should mathematically mirror the 1H -derived KT [8].
Step-by-step NMR workflow for quantifying keto-enol equilibrium constants.
Quantitative Data: Solvent Effects on Acetylacetone
The following table synthesizes experimental NMR data, demonstrating the profound impact of solvent hydrogen-bonding capacity on the tautomeric distribution of acetylacetone.
Table 1: Solvent Effects on Acetylacetone Tautomerism and NMR Chemical Shifts
| Solvent | Dielectric Constant (ε) | Keto Methylene Shift (ppm) | Enol Vinyl Shift (ppm) | Dominant Tautomer |
| CDCl3 (Non-Polar) | 4.81 | 3.50 | 5.48 | Enol (~80-85%) |
| DMSO−d6 (Polar Aprotic) | 46.8 | 3.69 | 5.69 | Enol/Keto Mix (Keto increases) |
Data synthesized from variable-solvent NMR studies[2][5]. The shift toward the keto form in DMSO is driven by DMSO acting as a strong hydrogen-bond acceptor, which disrupts the enol's stabilizing intramolecular hydrogen bond[5].
References
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Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. URL:[Link]
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Hansen, P. E., et al. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI Encyclopedia. URL:[Link]
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Cortney, C. H., & Krishnan, V. V. (2020). Keto–Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy. Journal of Chemical Education. URL:[Link]
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Tcholakova, M., et al. (2022). Favipiravir—Tautomeric and Complexation Properties in Solution. PMC / Molecules. URL:[Link]
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McCormick, J. M. (2015). Keto-Enol Tautomerism. Truman State University Chem Lab. URL: [Link]
-
Al-Ghamdi, et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. PMC / Molecules. URL:[Link]
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The Multifaceted Therapeutic Potential of Methoxyphenyl-Containing Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Methoxyphenyl Scaffold - A Privileged Motif in Medicinal Chemistry
The methoxyphenyl group, a simple yet elegant chemical entity, represents a cornerstone in the edifice of medicinal chemistry. Characterized by a methoxy group (-OCH3) appended to a phenyl ring, this structural motif is not merely a molecular decoration but a potent modulator of biological activity. Its prevalence in a vast array of natural products, from the anti-inflammatory agent apocynin to the antimicrobial eugenol, underscores its evolutionary selection as a key pharmacophore. In the realm of synthetic chemistry, the methoxyphenyl scaffold serves as a versatile building block for the design of novel therapeutic agents, owing to its unique electronic and steric properties. The methoxy group, through its electron-donating resonance effect and its influence on lipophilicity and metabolic stability, profoundly impacts a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the diverse biological activities of methoxyphenyl-containing compounds, offering a technical resource for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, and provide validated experimental protocols for their evaluation.
I. Anticancer Activity: Targeting the Pillars of Malignancy
The quest for novel anticancer agents has led to the extensive investigation of methoxyphenyl-containing compounds, revealing their ability to disrupt the core machinery of cancer cell proliferation and survival. These compounds exert their cytotoxic effects through a variety of mechanisms, often with a high degree of potency and selectivity.
Mechanisms of Action
1. Inhibition of Tubulin Polymerization:
A significant number of methoxyphenyl-containing compounds function as microtubule-targeting agents, disrupting the dynamic process of tubulin polymerization and depolymerization that is essential for mitotic spindle formation and cell division.[1] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[2][3] A notable example is (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, which has been shown to inhibit tubulin polymerization and induce apoptosis in human leukemia cells.[2]
2. Topoisomerase Inhibition:
DNA topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death. Certain quinoline derivatives bearing a methoxyphenyl substituent have been identified as potent topoisomerase I inhibitors, demonstrating significant anticancer activity.[4] Similarly, other methoxyphenyl-containing compounds have been shown to inhibit topoisomerase II.[5]
3. Induction of Apoptosis:
Beyond cell cycle arrest, many methoxyphenyl compounds directly trigger the apoptotic cascade. Methoxyphenyl chalcones, for instance, have been shown to induce apoptosis in ovarian cancer cells by increasing the dephosphorylation of the Bcl2-associated agonist of cell death (BAD) protein, leading to the activation of caspases.[6] This pro-apoptotic activity is often a downstream consequence of the initial cellular stress induced by the compound, such as microtubule disruption or DNA damage.
Key Methoxyphenyl-Containing Compounds and their Anticancer Efficacy
The following table summarizes the in vitro anticancer activity of selected methoxyphenyl-containing compounds against various cancer cell lines.
| Compound | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | HL-60 (Leukemia) | Tubulin Polymerization Inhibition | Nanomolar range | [2] |
| 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast) | Tubulin Polymerization Inhibition | 0.001-0.002 | [7] |
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative (9p) | HeLa (Cervical) | Tubulin Polymerization Inhibition | Not specified | [3] |
| Methoxyphenyl chalcone | Ovarian Cancer | Apoptosis Induction | Not specified | [6] |
| 3,4-dimethoxyphenyl bis-benzimidazole | - | Topoisomerase I Inhibition | Not applicable | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the methoxyphenyl-containing test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[12]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Anticancer Mechanism
Caption: Inhibition of tubulin polymerization by a methoxyphenyl compound.
II. Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases. Methoxyphenyl-containing compounds have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Mechanisms of Action
1. Inhibition of NF-κB Signaling:
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] Several methoxyphenyl compounds exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.[13][15]
2. Modulation of MAPK Signaling:
Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are another crucial set of signaling molecules involved in the inflammatory cascade.[16] Activation of these kinases leads to the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[14] Methoxyphenyl derivatives have been shown to suppress the phosphorylation of MAPKs, thus dampening the inflammatory response.[17][18]
Key Methoxyphenyl-Containing Compounds and their Anti-inflammatory Efficacy
| Compound | Inflammatory Mediator/Target | Cell Line | IC50 (µM) | Reference |
| 2-methoxy-4-vinylphenol (2M4VP) | NO Production | RAW 264.7 | Not specified | [14] |
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | NO Production | BV-2 microglia | Not specified | [17] |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | - | RAW 264.7 | Not specified | [19] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
Principle: This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the methoxyphenyl-containing compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition by the test compound.
Visualization of Anti-inflammatory Mechanism
Caption: Inhibition of the NF-κB signaling pathway by a methoxyphenyl compound.
III. Antioxidant Activity: Neutralizing the Threat of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases.[20] Methoxyphenyl-containing compounds, particularly those with a phenolic hydroxyl group, are potent antioxidants.
Structural Basis of Antioxidant Activity
The antioxidant capacity of methoxyphenyl compounds is primarily attributed to the phenolic hydroxyl group (-OH). This group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The presence of the methoxy group (-OCH3) further enhances this activity through its electron-donating properties, which stabilize the resulting phenoxyl radical.[21][22]
Experimental Protocols for Antioxidant Activity Evaluation
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[23]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.2 mM solution of DPPH in methanol.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the methoxyphenyl-containing compound (dissolved in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a positive control (e.g., ascorbic acid or BHA).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in the solution's absorbance at 734 nm.[24][25]
Step-by-Step Methodology:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[26][27]
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[24]
-
Assay Procedure:
-
Add 180 µL of the ABTS•+ working solution to 20 µL of various concentrations of the test compound in a 96-well plate.[25]
-
-
Incubation: Incubate the mixture at room temperature for 6 minutes.[24]
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualization of Antioxidant Mechanism
Caption: Free radical scavenging by a methoxyphenyl-containing antioxidant.
IV. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Methoxyphenyl-containing compounds, both natural and synthetic, have demonstrated promising activity against a broad spectrum of bacteria and fungi.
Mechanisms of Action
The antimicrobial mechanisms of methoxyphenyl compounds are diverse and can include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the methoxyphenyl group can facilitate the compound's insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Essential Enzymes: These compounds can inhibit key microbial enzymes involved in metabolic pathways or cell wall synthesis.
-
Interference with DNA and Protein Synthesis: Some methoxyphenyl derivatives may interfere with microbial DNA replication or protein translation.
Key Methoxyphenyl-Containing Compounds and their Antimicrobial Spectrum
| Compound | Microorganism(s) | Activity | MIC (µg/mL) | Reference |
| Eugenol | Staphylococcus aureus | Antibacterial | - | - |
| Vanillin | Escherichia coli | Antibacterial | - | - |
| Methoxyphenylcipro | Breast cancer cells | Antiproliferative | - | [28] |
Experimental Protocols for Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Assay:
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[29][30]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[31]
-
Serial Dilution: Perform a two-fold serial dilution of the methoxyphenyl-containing compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[32]
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[32] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[31]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[33]
2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[31][34]
Step-by-Step Methodology:
-
Subculturing: Following the MIC determination, take a 100 µL aliquot from the wells showing no visible growth (at and above the MIC) and spread it onto an appropriate agar medium.[31]
-
Incubation: Incubate the agar plates at the optimal temperature for 18-24 hours.[35]
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum (i.e., a 3-log reduction).[36]
Visualization of Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC and MBC/MFC determination.
V. Conclusion and Future Directions
The methoxyphenyl scaffold is undeniably a privileged structure in drug discovery, conferring a remarkable breadth of biological activities. The insights provided in this guide highlight the potential of methoxyphenyl-containing compounds as leads for the development of novel anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. The elucidation of their mechanisms of action, coupled with standardized in vitro evaluation protocols, provides a robust framework for their continued exploration. Future research should focus on optimizing the therapeutic index of these compounds through medicinal chemistry efforts, exploring their in vivo efficacy in relevant disease models, and further unraveling the nuances of their interactions with biological targets. The versatility of the methoxyphenyl moiety ensures its continued prominence in the ongoing quest for new and effective medicines.
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Unlocking the Chemodiversity of Natural 1,3-Dione Derivatives: Isolation, Structural Elucidation, and Pharmacological Profiling
Executive Summary
The 1,3-dione (β-diketone) scaffold is a privileged pharmacophore embedded within a vast array of natural products, ranging from plant-derived curcuminoids to microbial madindolines. Characterized by their dynamic keto-enol tautomerism and potent metal-chelating capabilities, these compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects[1]. This whitepaper provides a comprehensive technical guide for researchers and drug development professionals, detailing the end-to-end workflow from the extraction of natural 1,3-diones to their structural elucidation and pharmacological profiling.
Chemodiversity and Natural Sources
1,3-diones are ubiquitous in nature and can be broadly classified into linear, cyclic, and double-bond-containing derivatives[1].
-
Linear 1,3-Diones: The most prominent examples are curcuminoids isolated from the rhizomes of Zingiberaceae (turmeric). These diarylheptanoids exhibit profound antioxidant and anti-inflammatory properties, largely attributed to the central 1,3-dione moiety which readily chelates metals and scavenges reactive oxygen species (ROS)[2].
-
Cyclic 1,3-Diones (β-Triketones): Found abundantly in the Myrtaceae family (e.g., Eucalyptus species) and Humulus lupulus (hops), 2-acylcycloalkane-1,3-diones such as syncarpic acid derivatives and lupulones demonstrate potent antimicrobial and herbicidal activities[3].
-
Microbial Metabolites: Fungi and actinomycetes produce complex 1,3-dione architectures, such as usnic acid (from lichens) and madindolines (from Streptomyces nitrosporeus). Madindolines, which feature a unique cyclopentene-1,3-dione ring, are notable for selectively inhibiting interleukin-6 (IL-6) activity by binding to the gp130 receptor[4].
Extraction and Isolation Workflows
The isolation of 1,3-diones requires specialized protocols due to their polarity, acidity (pKa ~4.5–9.0 depending on the scaffold), and susceptibility to oxidative degradation.
Protocol 1: Bioassay-Guided Isolation of Cyclic 1,3-Diones
Expertise & Causality: Standard chromatographic methods often fail for 1,3-diones because the rapid keto-enol interconversion causes severe peak tailing on silica gel. By exploiting the acidic nature of the enol proton, we can utilize an acid-base partitioning step as a self-validating purification filter.
-
Maceration & Extraction: Pulverize the raw biomass (e.g., Eucalyptus leaves) and extract using a gradient of non-polar to polar solvents (e.g., hexane → ethyl acetate → methanol). The mildly acidic nature of β-diketones means they frequently partition into the moderately polar (EtOAc) fractions.
-
Acid-Base Partitioning (Self-Validating Step): Partition the EtOAc extract against 5% aqueous NaHCO₃. The 1,3-diones will selectively deprotonate to form water-soluble enolate salts. Wash the aqueous layer with hexane to remove neutral lipophilic impurities. Acidify the aqueous layer to pH 3 with 1M HCl to reprotonate the diones, and re-extract with CHCl₃. Validation: The successful transfer of bioactivity from the organic to the aqueous phase and back confirms the presence of an acidic pharmacophore.
-
Chromatographic Purification: Subject the enriched fraction to Preparative High-Performance Liquid Chromatography (Prep-HPLC). Critical Consideration: Use an acidified mobile phase (e.g., 0.1% formic acid in MeCN/H₂O) to suppress ionization and lock the tautomeric equilibrium, preventing peak splitting during elution.
Figure 1: Bioassay-guided isolation and tautomer-aware elucidation workflow for natural 1,3-diones.
Structural Elucidation: The Tautomerism Challenge
The defining feature of 1,3-diones is their keto-enol tautomerism. In solution, they exist as a rapid equilibrium between the diketo form and one or more enol forms. The dominant tautomer dictates the molecule's biological activity and receptor binding profile[1].
Protocol 2: Spectroscopic Elucidation of Tautomers
Expertise & Causality: Standard NMR solvents can mask the enol form. The selection of solvent and temperature is critical to accurately mapping the tautomeric landscape.
-
Variable-Temperature NMR (VT-NMR): Acquire ¹H and ¹³C NMR spectra in non-protic solvents (e.g., CDCl₃ or DMSO-d₆). Causality: Protic solvents (like CD₃OD) will rapidly exchange with the enolic proton, rendering it invisible to the spectrometer. In CDCl₃, the enol proton typically appears highly deshielded (δ 14–16 ppm) due to strong intramolecular hydrogen bonding[1].
-
Deuterium Isotope Effects: To distinguish between rapidly interconverting enol tautomers, utilize deuterium isotope effects on ¹³C chemical shifts (ⁿΔ = δC(H) − δC(D)). Partial deuteration of the central carbon allows for the precise quantification of the diketo vs. enol ratio[1].
-
X-ray Crystallography: For absolute stereochemical confirmation, crystallize the compound. Note that the solid-state tautomer may differ from the dominant solution-state tautomer due to crystal packing forces and intermolecular hydrogen bonding networks.
Pharmacological Profiling and Mechanisms of Action
The bioactivity of 1,3-diones is intrinsically linked to their ability to act as bidentate ligands, chelating transition metals (Fe²⁺, Cu²⁺, Zn²⁺) in metalloenzymes[2][5].
Mechanism 1: HPPD Inhibition Cyclic 1,3-diones (e.g., 2-acylcyclohexane-1,3-diones) are classic inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). The enolate form of the 1,3-dione coordinates directly with the Fe(II) ion in the HPPD active site, displacing water molecules and blocking the binding of the natural substrate. This halts plastoquinone biosynthesis, making these compounds highly effective herbicides and potential treatments for human tyrosinemia[3][5].
Mechanism 2: Cytokine Modulation Complex natural 1,3-diones like madindoline A utilize their cyclopentene-1,3-dione moiety to interact with cell surface receptors. By binding to the extracellular domain of gp130, they disrupt IL-6 signaling pathways, offering a template for anti-inflammatory and targeted anticancer drug design[4].
Figure 2: Pharmacological signaling and enzyme inhibition pathway via 1,3-dione metal chelation.
Quantitative Data Presentation: Natural 1,3-Dione Scaffolds
| Compound Class | Natural Source | Representative Compound | Primary Bioactivity | Target / Mechanism |
| Linear 1,3-Diones | Zingiberaceae (Turmeric) | Curcumin | Anti-inflammatory, Antioxidant | ROS scavenging, Metal chelation[2] |
| Cyclic β-Triketones | Myrtaceae (Eucalyptus) | Syncarpic Acid | Antimicrobial, Herbicidal | HPPD Inhibition (Fe²⁺ chelation)[3] |
| Cyclopentene-1,3-diones | Streptomyces nitrosporeus | Madindoline A | Anti-inflammatory | IL-6 / gp130 inhibition[4] |
| Dibenzoylmethanes | Various plant species | o-Hydroxydibenzoylmethane | Immunosuppressive | Undefined / Multiple[1] |
Future Perspectives: Desymmetrization and Synthetic Biology
The structural complexity of natural 1,3-diones presents both a challenge and an opportunity. Recent advances in catalytic enantioselective desymmetrization of meso 1,3-diones have enabled the synthesis of highly functionalized chiral building blocks bearing all-carbon quaternary stereocenters[6]. As synthetic biology progresses, the enzymatic pathways responsible for 1,3-dione biosynthesis (e.g., type III polyketide synthases) are being engineered to produce novel, non-natural derivatives with optimized pharmacological profiles, paving the way for the next generation of 1,3-dione-based therapeutics.
References
-
Structural Studies of β-Diketones and Their Implications on Biological Effects Source: Pharmaceuticals (MDPI) / NIH URL:[Link]
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes Source: Molecules (MDPI) URL:[Link]
- Source: Google Patents (WO2019238261A1)
-
Chemistry of 2-Acylcycloalkane-1,3-diones Source: Chemical Reviews (DataPDF) URL:[Link]
-
Efficient total synthesis of novel bioactive microbial metabolites Source: PubMed / NIH URL:[Link]
-
Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine Source: Journal of the American Chemical Society (ACS) URL:[Link]
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Whitepaper: A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of Novel Diones
Abstract
The discovery and development of novel therapeutic agents are paramount in advancing human health. Diones, a class of organic compounds characterized by two ketone functional groups, have emerged as a promising scaffold for drug design, particularly in oncology.[1][2][3] This in-depth technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of novel diones. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and scientifically grounded approach, emphasizing the rationale behind experimental design and the establishment of self-validating workflows. By integrating established cytotoxicity assays, this guide aims to empower research teams to generate robust and reproducible data, enabling informed decisions in the early stages of the drug discovery pipeline.
Introduction: The Therapeutic Potential and Cytotoxic Considerations of Novel Diones
Diones and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Several studies have highlighted their potential as anticancer agents, with some demonstrating potent cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action for many cytotoxic diones is multifaceted but can involve the induction of apoptosis, inhibition of DNA synthesis, and targeting of cellular pathways crucial for cancer cell survival.[1][5][]
However, the journey from a promising novel dione to a viable drug candidate is contingent on a thorough evaluation of its cytotoxic profile. Preliminary cytotoxicity screening serves as a critical initial step to:
-
Identify Potent Compounds: Efficiently screen a library of novel diones to identify those with significant cytotoxic activity.[7]
-
Determine Dose-Response Relationships: Establish the concentration range at which a dione elicits a cytotoxic effect, a crucial parameter for subsequent studies.[8]
-
Assess Preliminary Selectivity: Compare the cytotoxic effects on cancerous versus non-cancerous cell lines to gauge the compound's potential therapeutic window.[8]
-
Elucidate Primary Mechanisms of Cell Death: Gain initial insights into whether the compound induces necrosis or apoptosis.[9]
This guide will delineate a logical and efficient workflow for achieving these objectives, ensuring the generation of high-quality, decision-enabling data.
Strategic Experimental Design: A Multi-Assay Approach to Cytotoxicity Screening
A robust preliminary cytotoxicity screen should not rely on a single assay.[10] Different assays measure distinct cellular parameters, and a multi-assay approach provides a more comprehensive and validated understanding of a compound's cytotoxic effects. We advocate for a tiered strategy, beginning with a primary screen to assess cell viability, followed by secondary assays to investigate the mechanism of cell death.
Caption: Tiered approach for preliminary cytotoxicity screening of novel diones.
Cell Line Selection: The Foundation of Relevant Data
The choice of cell lines is a critical decision that directly impacts the relevance of the screening data.[11] For a preliminary screen of novel diones with potential anticancer activity, a panel of cell lines should be considered:
-
Cancer Cell Lines: Select cell lines relevant to the intended therapeutic target. A diverse panel representing different cancer types (e.g., breast, lung, colon) is often beneficial.[12]
-
Non-Cancerous Cell Lines: Include at least one non-cancerous cell line (e.g., human embryonic kidney cells like HEK293 or fibroblasts) to assess basal cytotoxicity and calculate a selectivity index.[8]
Expert Insight: When selecting cancer cell lines, consider their doubling time and metabolic activity, as these can influence the outcome of certain assays like the MTT assay.
Primary Screening: Assessing Cell Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective, and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][13]
Principle of the MTT Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel diones. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[15]
Self-Validation: The inclusion of untreated and vehicle controls is essential for establishing baseline viability and ensuring that the solvent used to dissolve the diones does not have a cytotoxic effect.
Secondary Screening: Unveiling the Mechanism of Cytotoxicity
Once the cytotoxic potential of novel diones has been established through the primary screen, the next logical step is to investigate the mechanism of cell death. This is crucial for understanding the compound's mode of action and for its future development.[17]
Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[18][19] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis.[20][21]
Principle of the LDH Assay: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[20] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.[22]
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.
-
Incubation: Incubate at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 490 nm) using a microplate reader.[20]
Self-Validation: It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[22]
Detecting Programmed Cell Death: Apoptosis Assays
Apoptosis, or programmed cell death, is a distinct and highly regulated process that is a common mechanism of action for many anticancer drugs.[][23][24] Distinguishing between apoptosis and necrosis is a key step in characterizing the cytotoxic effects of novel diones.
Key Markers of Apoptosis:
-
Caspase Activation: A family of proteases that are central to the execution of apoptosis.[24]
-
Phosphatidylserine (PS) Externalization: The flipping of PS from the inner to the outer leaflet of the plasma membrane.[24]
-
DNA Fragmentation: The cleavage of DNA into characteristic fragments.[5]
A common and straightforward method to assess apoptosis is to measure the activity of executioner caspases, such as caspase-3 and caspase-7.[10]
-
Cell Culture and Treatment: Culture and treat cells as previously described.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate to the wells.
-
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
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- 2. researchgate.net [researchgate.net]
- 3. Antineoplastic activities and cytotoxicity of 1-acyl and 1,2-diacyl-1,2,4-triazolidine-3,5-diones in murine and human tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of novel dehydroepiandrosterone derivatives on different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytotoxic action of 1,3,5-triazabicyclo[3.1.0]hexane-2,4-diones and 1,3,5-triazine-4,6-(1 H,5 H)-diones in murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
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- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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Application Note: Advanced Methodologies for the Synthesis of Unsymmetrical β-Diketones
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols
Introduction & Strategic Importance
Unsymmetrical β-diketones (1,3-diketones) are privileged scaffolds in modern drug discovery and materials science. They serve as critical bidentate ligands for transition metals and are indispensable precursors for synthesizing bioactive heterocycles, such as pyrazoles, isoxazoles, and imidazo[1,2-a]pyrimidines[1].
The primary synthetic challenge when constructing unsymmetrical β-diketones ( R1−C(=O)−CH2−C(=O)−R2 , where R1=R2 ) lies in controlling regioselectivity. Traditional acylation methods often suffer from poor chemoselectivity, leading to symmetrical byproducts, O-acylation, or over-addition. This application note details three field-proven, self-validating methodologies to overcome these challenges, providing the causality behind each experimental choice to ensure robust, scalable, and reproducible workflows.
Core Methodologies: The "Why" and "How"
Method A: Directed Acylation of Ketone Enolates via Weinreb Amides
Causality & Design: Reacting a ketone enolate with a standard acyl chloride frequently results in over-addition, as the newly formed β-diketone is highly electrophilic and can react with a second equivalent of the enolate to form a tertiary alcohol. To prevent this, N-methoxy-N-methylamides (Weinreb amides) are employed[2]. The Weinreb amide reacts with the lithium enolate to form a highly stable, five-membered chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack and only collapses to release the desired unsymmetrical β-diketone upon acidic aqueous workup[3].
Workflow for Directed Enolate Acylation using Weinreb Amides.
Protocol: Step-by-Step
-
Enolate Generation: Under an inert argon atmosphere, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
-
Ketone Addition: Add the methyl ketone (1.0 equiv) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic lithium enolate.
-
Acylation: Dissolve the Weinreb amide (1.1 equiv) in a minimal volume of anhydrous THF and add it dropwise to the enolate solution. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.
-
Validation & Quench: Monitor by TLC. Once the Weinreb amide is consumed, quench the stable tetrahedral intermediate by adding saturated aqueous NH4Cl at 0 °C.
-
Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate. Purify via flash chromatography. QC Metric: 1H NMR will show a characteristic enol-OH proton far downfield ( δ 14-16 ppm) due to intramolecular hydrogen bonding, confirming the β-diketone structure.
Method B: The Baker-Venkataraman Rearrangement
Causality & Design: When synthesizing ortho-hydroxyaryl-β-diketones (crucial precursors for flavones and chromones), direct acylation is complicated by the reactive phenolic hydroxyl group. The Baker-Venkataraman rearrangement elegantly circumvents this by first O-acylating the phenol, followed by a base-catalyzed intramolecular acyl transfer to the adjacent methyl ketone[4]. This proximity-driven intramolecular reaction is highly regioselective and thermodynamically driven by the formation of the stable β-diketone enolate.
Mechanistic pathway of the Baker-Venkataraman Rearrangement.
Protocol: Step-by-Step
-
Precursor Preparation: Dissolve o-hydroxyacetophenone (1.0 equiv) and an aroyl chloride (1.1 equiv) in dry pyridine. Stir at room temperature for 4 hours to yield the o-acyloxyacetophenone. Isolate via standard aqueous workup.
-
Rearrangement: Dissolve the o-acyloxyacetophenone (1.0 equiv) in anhydrous pyridine (or THF). Add powdered KOH (or t-BuOK, 2.5 equiv) in one portion.
-
Heating: Stir the suspension at 50 °C for 2-4 hours. The solution will turn deep yellow/orange, indicating the formation of the extended β-diketone enolate system.
-
Validation & Quench: Cool the mixture to 0 °C and pour it into a vigorously stirred mixture of crushed ice and 1M HCl. The pH must be adjusted to ~2-3 to protonate the enolate.
-
Isolation: The unsymmetrical β-diketone typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Method C: Optimized Crossed Claisen Condensation
Causality & Design: The classical Claisen condensation between two different carbonyls often yields a statistical mixture of four products. To make this a viable protocol for unsymmetrical β-diketones, one must use a "donor" ketone (possessing α -protons) and an "acceptor" ester that strictly lacks α -protons (e.g., ethyl benzoate, ethyl formate, or diethyl oxalate)[5]. This structural limitation forces the reaction down a single mechanistic pathway, ensuring high regioselectivity.
Protocol: Step-by-Step
-
Base Preparation: In a flame-dried flask, suspend sodium ethoxide (NaOEt, 1.5 equiv) in anhydrous toluene (or THF) under argon.
-
Acceptor Addition: Add the non-enolizable ester (e.g., ethyl benzoate, 1.2 equiv) to the suspension.
-
Donor Addition (Rate-Controlled): Dilute the enolizable ketone (1.0 equiv) in toluene and add it dropwise over 2 hours via a syringe pump at 0 °C. Causality: Slow addition keeps the steady-state concentration of the ketone low, preventing ketone self-aldol condensation.
-
Reaction: Warm to room temperature and stir for 12 hours.
-
Validation & Quench: Quench with glacial acetic acid until neutral, then partition between EtOAc and water. Extract, dry, and purify via distillation or chromatography.
Comparative Data Presentation
To aid in route scouting, the following table summarizes the quantitative performance metrics and strategic utility of each methodology.
| Methodology | Typical Yields | Regioselectivity | Substrate Scope Limitations | Scalability | Primary Application |
| Weinreb Amide Acylation | 75 - 92% | Excellent (>95%) | Sensitive to highly sterically hindered ketones. | High (Requires cryogenic cooling) | Complex API synthesis; aliphatic/aryl mixtures. |
| Baker-Venkataraman | 65 - 85% | Absolute (Intramolecular) | Requires an ortho-hydroxy group on an aryl ring. | Very High (Bench-stable reagents) | Flavone, chromone, and natural product synthesis. |
| Crossed Claisen | 50 - 80% | Moderate to Good | Ester partner must lack α -protons. | Very High (Industrial scale) | Bulk synthesis of simple aryl-alkyl β-diketones. |
References
- Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques RSC Publishing URL
- Recent Developments in the Synthesis of β-Diketones PMC - NIH URL
- Claisen condensation | Organic Chemistry II Class Notes Fiveable URL
- Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones Thieme Connect URL
- Weinreb ketone synthesis Wikipedia URL
Sources
- 1. Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2- a ]pyrimidines with BSA using biophysical an ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01795E [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
Application Notes and Protocols: 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione in Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the synthetic applications of 1-(4-methoxy-3-methylphenyl)-4-methylpentane-1,3-dione. As a versatile β-diketone, this compound serves as a pivotal building block for the synthesis of a diverse array of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. These application notes elucidate the strategic utility of this molecule in constructing complex molecular architectures, with a primary focus on the synthesis of substituted pyrazoles and pyrimidines. Detailed, field-proven protocols, mechanistic insights, and quantitative data are presented to enable researchers, scientists, and drug development professionals to effectively leverage this compound in their synthetic endeavors.
Introduction: The Strategic Value of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione as a Synthetic Precursor
1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione is an unsymmetrical β-dicarbonyl compound featuring a substituted aryl moiety and an isopropyl group. This structural arrangement offers a unique combination of steric and electronic properties, making it a highly valuable synthon in organic synthesis. The presence of two distinct carbonyl groups allows for regioselective reactions, enabling the controlled synthesis of specific isomers of heterocyclic compounds. The methoxy and methyl substituents on the phenyl ring can also be further functionalized, providing additional avenues for molecular diversification.
The primary utility of this β-diketone lies in its ability to undergo cyclocondensation reactions with various nucleophiles to form stable heterocyclic rings. These heterocyclic motifs are prevalent in a vast number of biologically active molecules and approved pharmaceutical agents.[1] This guide will focus on two of the most powerful and widely utilized transformations of β-diketones: the Knorr Pyrazole Synthesis and the Biginelli Reaction for the synthesis of dihydropyrimidinones.
Synthesis of Substituted Pyrazoles via the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and highly efficient method for the construction of the pyrazole ring system, a core structure in many pharmaceuticals.[2][3] The reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4][5] The use of the unsymmetrical 1-(4-methoxy-3-methylphenyl)-4-methylpentane-1,3-dione in this reaction presents an interesting case for regioselectivity, which can be influenced by the reaction conditions and the nature of the hydrazine substituent.
Mechanistic Rationale and Regioselectivity
The mechanism of the Knorr pyrazole synthesis commences with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the β-diketone.[2] This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[2]
With an unsymmetrical β-diketone like 1-(4-methoxy-3-methylphenyl)-4-methylpentane-1,3-dione, the initial attack of the hydrazine can occur at either the carbonyl carbon adjacent to the aryl group or the carbonyl carbon adjacent to the isopropyl group. This can potentially lead to two different regioisomeric pyrazole products. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. Generally, the less sterically hindered and more electrophilic carbonyl carbon is favored for the initial nucleophilic attack.
Sources
The Synthetic Versatility of 1,3-Diones: Foundational Precursors in Modern Heterocyclic Chemistry
An Application Guide for Researchers
Abstract
1,3-Dicarbonyl compounds represent a cornerstone in synthetic organic chemistry, prized for their unique electronic properties and remarkable versatility as building blocks.[1][2] Their inherent reactivity, characterized by an acidic central methylene group and the dual electrophilic nature of the carbonyl carbons, allows for a diverse array of cyclocondensation reactions to forge a multitude of heterocyclic scaffolds.[3] These heterocycles, including pyrazoles, pyrroles, pyrimidines, pyridines, and benzodiazepines, are not merely academic curiosities; they form the core of countless pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of 1,3-diones in heterocyclic synthesis. It moves beyond simple procedural descriptions to elucidate the underlying mechanisms, explain the rationale behind experimental choices, and provide detailed, field-proven protocols for the synthesis of key heterocyclic systems.
The Chemical Logic of 1,3-Diones
The synthetic utility of a 1,3-dicarbonyl compound is rooted in the synergistic relationship between its two carbonyl groups. This arrangement significantly increases the acidity of the intervening methylene protons (pKa ≈ 9-13 in DMSO), facilitating their easy removal by a base to form a stabilized enolate. This enolate is a potent nucleophile. Concurrently, the carbonyl carbons remain susceptible to nucleophilic attack. This dual reactivity allows 1,3-diones to react with a wide range of binucleophiles to form stable five-, six-, and seven-membered rings.
Sources
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- 2. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. (2021) | Soumaya Talbi | 6 Citations [scispace.com]
Development of analytical methods for the quantification of dicarbonyl compounds.
Application Note: High-Sensitivity Quantification of Reactive Dicarbonyl Compounds via LC-MS/MS
Introduction & Biological Significance
Reactive α-dicarbonyl compounds—primarily methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone (3-DG)—are potent electrophiles generated endogenously as byproducts of glycolysis, lipid peroxidation, and the Maillard reaction[1]. Due to their high reactivity, they act as the principal precursors for Advanced Glycation End-products (AGEs)[2]. The accumulation of AGEs and their subsequent binding to the Receptor for AGEs (RAGE) triggers a cascade of oxidative stress and inflammation, driving the pathogenesis of diabetes, cardiovascular diseases, and cancer[3].
Accurate quantification of these biomarkers is essential for drug development, particularly in evaluating dicarbonyl scavengers and glyoxalase-1 (GLO1) modulators. However, physiological concentrations are remarkably low (typically 50–150 nM in plasma and 1–4 μM intracellularly)[1], necessitating highly sensitive analytical methodologies.
Fig 1: Metabolic generation of reactive dicarbonyls and the downstream AGE/RAGE pathology axis.
Analytical Challenges & Methodological Rationale
Direct quantification of dicarbonyls is analytically prohibitive because they are highly polar, volatile, and lack native chromophores or fluorophores[4]. To circumvent these limitations, this protocol employs a pre-column derivatization strategy using o-phenylenediamine (OPD).
-
Derivatization Chemistry: OPD reacts specifically with 1,2-dicarbonyls under acidic conditions to form stable, hydrophobic quinoxaline derivatives (e.g., 2-methylquinoxaline from MGO)[5].
-
Chromatographic Advantage: The resulting quinoxalines exhibit excellent retention and peak shape on reversed-phase C18 columns, effectively separating them from the highly polar biological matrix.
-
Mass Spectrometry (LC-MS/MS): The nitrogen-rich quinoxaline rings ionize highly efficiently in positive Electrospray Ionization (ESI+), enabling sub-nanomolar limits of detection via Multiple Reaction Monitoring (MRM)[6].
Experimental Protocol
Materials & Reagents
-
o-Phenylenediamine (OPD), ≥99.5% purity (Prepare fresh daily in 0.5 M HCl).
-
Internal Standard (IS): 2,3-Hexanedione or OPD-d4 (for isotope-coded derivatization)[6].
-
Perchloric Acid (PCA), 0.5 M (Ice-cold).
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg/1 mL.
-
LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).
Sample Preparation Workflow
Fig 2: Step-by-step sample preparation workflow for the LC-MS/MS quantification of dicarbonyls.
-
Collection & Deproteinization: Collect whole blood in EDTA tubes. Immediate centrifugation at 4°C is essential to separate plasma. Add 100 μL of ice-cold 0.5 M PCA to 100 μL of plasma.
-
Causality Insight: EDTA prevents coagulation without introducing metal ions that catalyze artifactual dicarbonyl formation. PCA serves a dual purpose: it precipitates proteins to halt the enzymatic degradation of MGO by the glyoxalase system, and it establishes the strict acidic pH required for the optimal OPD condensation reaction[7].
-
-
Internal Standard Addition: Spike the homogenate with 10 μL of the IS working solution.
-
Causality Insight: Adding the IS before derivatization and extraction ensures it accounts for matrix effects, derivatization efficiency, and evaporative losses. This creates a self-validating quantitative system that corrects for any procedural variability[6].
-
-
Derivatization: Add 100 μL of freshly prepared OPD solution (10 mM). Vortex vigorously and incubate in the dark at room temperature for 20 hours (or 40°C for 4 hours).
-
Causality Insight: Dark incubation is critical because OPD is highly photosensitive. Ambient light exposure causes OPD to auto-oxidize into phenazines, which create severe background interference during mass spectrometry.
-
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cleanup:
-
Condition the C18 SPE cartridge with 1 mL ACN, followed by 1 mL Water.
-
Load the derivatized supernatant.
-
Wash with 2 mL Water to elute highly polar matrix interferents and excess salts.
-
Elute the quinoxaline derivatives with 1 mL ACN[5].
-
Causality Insight: Direct injection of the derivatization mixture leads to severe ion suppression in the ESI source due to excess unreacted OPD and PCA salts. SPE cleanup is vital for maintaining MS sensitivity and extending the lifespan of the UPLC column.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 μL of the initial mobile phase (e.g., 5% ACN / 95% Water with 0.1% FA).
LC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) maintained at 30°C.
-
Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in ACN.
-
Gradient: 5% B for 1 min, linear ramp to 60% B over 6 mins, step to 100% B for 2 mins, return to 5% B for 2 mins equilibration.
-
Detection: Positive Electrospray Ionization (ESI+) in MRM mode.
Quantitative Data & Method Validation
A robust analytical method must demonstrate high precision, accuracy, and sensitivity. The following table summarizes typical validation parameters for this LC-MS/MS protocol in biological matrices, synthesized from leading chromatographic studies[7][8].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (nM) | LOQ (nM) | Recovery (%) | Intra-day CV (%) |
| Methylglyoxal (MGO) | 145.1 | 77.1 | 0.5 | 1.5 | 98.2 | 3.4 |
| Glyoxal (GO) | 131.1 | 77.1 | 0.8 | 2.4 | 95.6 | 4.1 |
| 3-Deoxyglucosone (3-DG) | 235.1 | 199.1 | 1.2 | 3.6 | 102.4 | 5.2 |
Conclusion
The quantification of reactive dicarbonyls is a critical analytical bottleneck in metabolic and aging research. By coupling the specific chemical tagging of OPD with the resolving power of UPLC and the sensitivity of tandem mass spectrometry, this protocol provides a highly robust, self-validating platform. Researchers can leverage this method to accurately map the "dicarbonyl stress" landscape in clinical samples and evaluate the efficacy of novel therapeutic interventions targeting the AGE/RAGE axis.
References
-
Role of Advanced Glycation End Products and Mitohormesis in Cancer Development and Progression - MDPI.1
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Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention - PMC. 2
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Techniques for Measuring Intracellular Methylglyoxal Levels: Application Notes and Protocols - Benchchem. 5
-
Perspective of Advanced Glycation End Products on Human Health - ACS Publications. 3
-
Isotope-Coding Derivatization for Quantitative Profiling of Reactive α-Dicarbonyl Species in Processed Botanicals by Liquid Chromatography–Tandem Mass Spectrometry - ACS Publications.6
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Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent - ResearchGate. 4
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Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - Semantic Scholar. 7
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Influence of the presence of natural monosaccharides in the quantification of α-dicarbonyl compounds in high content sugar samples - ResearchGate. 8
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Navigating the Labyrinth of Cancer Drug Discovery: A Guide to In Vitro Anticancer Potential Assessment
The quest for novel anticancer therapeutics is a cornerstone of modern biomedical research. The journey from a synthetic compound to a clinical candidate is long and arduous, with in vitro assays forming the critical first line of assessment.[1] These initial screens are indispensable for high-throughput evaluation of large compound libraries, providing a cost-effective and robust platform to identify promising candidates before advancing to more complex preclinical models.[2] This guide provides an in-depth exploration of key in vitro assays, offering not just protocols, but the underlying scientific rationale and field-proven insights to empower researchers in their pursuit of the next generation of cancer treatments.
Section 1: The Gatekeepers - Cytotoxicity and Cell Viability Assays
The primary question in anticancer drug discovery is fundamental: does the compound kill cancer cells? Cytotoxicity and cell viability assays are the workhorses for answering this, providing a quantitative measure of a compound's ability to induce cell death or inhibit proliferation.
The Principle of Selection: Choosing the Right Assay
The choice of a cytotoxicity assay is not arbitrary; it depends on the specific research question, the cell type, and the expected mechanism of action of the synthetic compound. Key considerations include whether the assay measures metabolic activity, membrane integrity, or total cellular protein.
Tetrazolium Reduction Assays: A Measure of Metabolic Vigor
Principle: These colorimetric assays, most notably the MTT assay, measure the metabolic activity of a cell population.[3] Viable cells possess mitochondrial dehydrogenases that reduce a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[4]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (typically 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of the synthetic compound for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Following treatment, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
Data Presentation: IC50 Determination
The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. This is a critical parameter for comparing the potency of different compounds.
| Parameter | Description |
| Cell Line | The specific cancer cell line used in the assay. |
| Compound | The synthetic compound being tested. |
| IC50 (µM) | The concentration of the compound that causes 50% inhibition of cell viability. |
| Exposure Time | The duration of compound treatment (e.g., 24, 48, 72 hours). |
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
Principle: The SRB assay is a colorimetric method that relies on the ability of the bright-pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][7] The amount of bound dye is directly proportional to the total protein mass and, therefore, the cell number.[6][8] This assay is less susceptible to interference from compounds that affect metabolic activity.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Fixation: After compound treatment, gently add cold 10-50% trichloroacetic acid (TCA) to each well to fix the cells and incubate for at least 1 hour at 4°C.[7]
-
Washing: Wash the plates multiple times with water or 1% acetic acid to remove excess TCA and unbound dye.[7][9]
-
Staining: Add 0.04-0.4% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Wash the plates with 1% acetic acid to remove unbound SRB.[7]
-
Solubilization: Add a solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the bound dye.[6]
-
Absorbance Reading: Measure the absorbance at approximately 540-580 nm.[6][9]
Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, the amount of which is proportional to the number of lysed cells.[12][13]
-
Cell Seeding and Treatment: Prepare the 96-well plate as in the previous assays. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]
-
Supernatant Collection: After treatment, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[13]
-
Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13]
-
Stop Solution and Absorbance Reading: Add a stop solution and measure the absorbance at around 490 nm.[13]
Trypan Blue Exclusion Assay: A Direct Visualization of Viability
Principle: This simple and rapid assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[15][16]
-
Cell Suspension: Prepare a single-cell suspension from the treated and control cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[15]
-
Incubation: Allow the mixture to incubate for 1-5 minutes at room temperature.[15][17]
-
Counting: Load the mixture onto a hemacytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells.
Section 2: Unraveling the Mechanism of Cell Death - Apoptosis Assays
Identifying that a compound is cytotoxic is only the first step. Understanding how it induces cell death is crucial for its development as a targeted anticancer agent. Apoptosis, or programmed cell death, is a key mechanism that many anticancer drugs exploit.[18]
Caspase Activation: The Executioners of Apoptosis
Principle: Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[19] Effector caspases, such as caspase-3 and caspase-7, are responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[20] Assays that measure the activity of these caspases are a hallmark of apoptosis induction.[21]
This commercially available luminescent assay provides a simple "add-mix-measure" format.[21]
-
Cell Seeding and Treatment: Plate cells and treat with the synthetic compound as previously described.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.[21][22]
-
Incubation: Incubate at room temperature for a specified time (e.g., 1 hour) to allow for cell lysis, caspase cleavage of the substrate, and the subsequent luminescent reaction.[21]
-
Luminescence Reading: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[21]
Caption: Caspase-3/7 activation pathway in apoptosis.
Annexin V Staining: Detecting a Key Apoptotic Signature
Principle: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[20] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent label (like FITC), can be used to detect apoptotic cells via flow cytometry or fluorescence microscopy.
Section 3: Halting the Engine of Cancer - Cell Cycle Analysis
Uncontrolled cell proliferation is a hallmark of cancer.[2] Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death.[23]
Propidium Iodide (PI) Staining and Flow Cytometry
Principle: Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[24] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[25]
-
Cell Culture and Treatment: Culture and treat cells with the synthetic compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[25]
-
RNase Treatment and PI Staining: Treat the cells with RNase to remove RNA, which PI can also bind to, and then stain with a PI solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.
-
Data Interpretation: Analyze the histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.
Caption: Workflow for cell cycle analysis by flow cytometry.
Section 4: Curbing the Spread - Cell Migration and Invasion Assays
A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, a process known as metastasis.[26] In vitro assays that model these processes are vital for identifying compounds that can inhibit this deadly cascade.
Wound Healing (Scratch) Assay: A Measure of Collective Cell Migration
Principle: The wound healing or scratch assay is a simple and widely used method to study collective cell migration.[26][27] A "wound" or "scratch" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap is monitored over time.
-
Cell Seeding: Seed cells in a culture plate and allow them to grow to a confluent monolayer.
-
Creating the Wound: Create a scratch in the monolayer using a sterile pipette tip or a specialized tool.
-
Treatment: Replace the medium with fresh medium containing the test compound.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 6-12 hours).
-
Data Analysis: Measure the area of the wound at each time point to quantify the rate of wound closure.
Transwell Invasion Assay: Simulating Invasion Through the Extracellular Matrix
Principle: The transwell invasion assay, also known as the Boyden chamber assay, provides a more physiologically relevant model of invasion by requiring cells to migrate through a layer of extracellular matrix (ECM), such as Matrigel.[28][29]
-
Chamber Preparation: Coat the porous membrane of a transwell insert with a thin layer of Matrigel and allow it to solidify.[28]
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the transwell insert.
-
Chemoattractant: Place medium containing a chemoattractant (e.g., fetal bovine serum) in the lower chamber.
-
Incubation: Incubate the plate for a period sufficient to allow for cell invasion (e.g., 16-24 hours).[28]
-
Cell Fixation and Staining: Remove the non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with a dye such as crystal violet.[29]
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Caption: Schematic of a transwell invasion assay.
Conclusion
The in vitro assays detailed in this guide represent a fundamental toolkit for the initial assessment of the anticancer potential of synthetic compounds. A logical and well-executed in vitro screening cascade, from broad cytotoxicity profiling to more mechanistic assays of apoptosis, cell cycle arrest, and invasion, is paramount for the efficient and successful discovery of novel cancer therapeutics. By understanding the principles behind these assays and adhering to rigorous experimental design, researchers can confidently identify and advance the most promising candidates toward the ultimate goal of improving patient outcomes.
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- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments.
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005, March 15). National Center for Biotechnology Information.
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- Transwell In Vitro Cell Migration and Invasion Assays - PMC - NIH. National Institutes of Health.
- MTT Cell Proliferation Assay - ATCC. ATCC.
- Trypan Blue Exclusion Test of Cell Viability - PMC - NIH. National Institutes of Health.
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. Abcam.
- An introduction to the wound healing assay using live-cell microscopy - PMC. National Institutes of Health.
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- Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.
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- Cell Death Assays for Drug Discovery | Reaction Biology. Reaction Biology.
- Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. Promega Corporation.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (2015, January 18). ResearchGate.
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- Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer | PLOS One. (2015, May 29). PLOS One.
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- Could anyone share a detailed protocol for an invasion assay using matrigel? What would be the appropriate controls? | ResearchGate. (2014, March 30). ResearchGate.
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Application Note: Advanced Spectroscopic Characterization of Aromatic Ketones in Drug Development
Introduction and Analytical Rationale
Aromatic ketones, such as acetophenone and its heavily functionalized derivatives, are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), photochemically active compounds, and crucial synthetic intermediates. In modern drug development, the precise structural elucidation of these molecules is paramount to ensure molecular integrity, monitor reaction progress—such as in enantioselective hydrogenations[1] or reductive deuterations[2]—and verify the absence of genotoxic impurities.
This application note provides a comprehensive, causality-driven guide to the multi-modal spectroscopic analysis of aromatic ketones. By integrating Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can establish a highly orthogonal, self-validating analytical framework.
Fig 1. Multi-modal spectroscopic workflow for aromatic ketone elucidation.
Mechanistic Principles of Aromatic Ketone Spectroscopy
FT-IR Spectroscopy: The Conjugation Effect
In FT-IR spectroscopy, the carbonyl (C=O) stretching frequency is a highly sensitive probe for the electronic environment of the molecule. While purely aliphatic ketones typically exhibit a C=O stretch around 1715 cm⁻¹, aromatic ketones like acetophenone display this stretch at a significantly lower frequency, typically around 1686 cm⁻¹[3].
Causality: This bathochromic shift is driven by the resonance delocalization of the aromatic π-electrons into the π* antibonding orbital of the carbonyl group. This electron donation reduces the double-bond character of the C=O bond. According to Hooke's Law, a decrease in bond order lowers the force constant ( k ), which directly reduces the vibrational frequency of the bond[4].
Mass Spectrometry: Fragmentation Dynamics
Electron Ionization Mass Spectrometry (EI-MS) at 70 eV provides critical structural connectivity data. Aromatic ketones are characterized by a strong molecular ion peak (M⁺•) due to the stabilizing effect of the aromatic ring. The dominant fragmentation pathway is α -cleavage[5].
Causality: The high-energy ionization preferentially removes a non-bonding electron from the carbonyl oxygen. To stabilize the resulting radical cation, homolytic cleavage of the adjacent C-C bond occurs, expelling an alkyl radical and generating an acylium ion (Ar-C≡O⁺). The acylium ion often forms the base peak because it is highly stabilized by resonance. Subsequent loss of neutral carbon monoxide (CO) yields the aryl cation (Ar⁺).
Fig 2. Primary electron ionization (EI) fragmentation pathway of aromatic ketones.
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR provide the definitive carbon framework and proton environments.
Causality: The carbonyl group is strongly electron-withdrawing via both inductive and resonance effects. In ¹H NMR, this results in a pronounced deshielding of the ortho-protons on the aromatic ring, shifting them downfield to ~7.9–8.0 ppm compared to the meta and para protons. In ¹³C NMR, the conjugated carbonyl carbon appears around 197 ppm, slightly shielded compared to an aliphatic ketone (~206 ppm) due to the electron density donated by the aromatic ring[4].
Quantitative Spectroscopic Signatures
To highlight the analytical differences driven by conjugation, the table below contrasts the typical spectroscopic markers of a model aromatic ketone (Acetophenone) against an aliphatic ketone (Acetone).
| Spectroscopic Technique | Parameter | Acetophenone (Aromatic) | Acetone (Aliphatic) | Mechanistic Causality |
| FT-IR | C=O Stretch (cm⁻¹) | ~1686[3] | ~1716 | Conjugation lowers bond order and force constant. |
| ¹H NMR | Ortho-Protons (ppm) | ~7.9 - 8.0 | N/A | Carbonyl deshields ortho protons via resonance. |
| ¹³C NMR | Carbonyl Carbon (ppm) | ~197 | ~206 | Conjugation shields the carbonyl carbon slightly. |
| UV-Vis | π→π∗ Transition | ~240 nm (Strong) | ~190 nm (Weak) | Extended chromophore shifts absorption to longer λ . |
| EI-MS | Base Peak (m/z) | 105 [PhCO]⁺[5] | 43[CH₃CO]⁺ | α -cleavage yields a highly stable acylium ion. |
Standardized Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems, embedding quality control directly into the workflow.
Protocol 1: FT-IR Analysis via Attenuated Total Reflectance (ATR)
-
System Suitability Check (Self-Validation): Prior to sample measurement, acquire a background scan on the clean ATR crystal. The background must exhibit a flat baseline with minimal atmospheric H₂O/CO₂ interference. If noise exceeds 2% transmittance, purge the optics bench with dry nitrogen before proceeding.
-
Sample Preparation: Apply 2–5 mg of solid aromatic ketone (or 1 drop if liquid) directly onto the diamond ATR crystal. Ensure complete coverage of the sensor area.
-
Application of Pressure: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ using a minimum of 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Apply an ATR correction algorithm to adjust for penetration depth variations across the wavelength spectrum.
Protocol 2: High-Resolution ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 10–15 mg of the aromatic ketone in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a clean, dry 5 mm NMR tube.
-
Lock and Shim Verification (Self-Validation): Insert the sample into the spectrometer. Ensure the deuterium lock signal is stable. Perform automated or manual gradient shimming (Z1-Z5). A properly shimmed magnet will yield a full width at half maximum (FWHM) of the TMS peak of < 1.0 Hz. Do not proceed to acquisition if FWHM > 1.0 Hz.
-
¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 1-2 seconds and a 30° pulse angle.
-
¹³C NMR Acquisition: Acquire a minimum of 512 scans with proton decoupling (e.g., WALTZ-16). Use a relaxation delay of 2-3 seconds to ensure quantitative integration of the quaternary carbonyl carbon.
-
Referencing: Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm.
Protocol 3: GC-EI-MS Fragmentation Profiling
-
Autotune Validation (Self-Validation): Run an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with appropriate relative abundances and that the isotope ratios match theoretical values. This ensures mass axis calibration and detector sensitivity.
-
Sample Dilution: Dilute the aromatic ketone to a concentration of 10–50 µg/mL in GC-grade dichloromethane (CH₂Cl₂).
-
Chromatographic Separation: Inject 1 µL of the sample into the GC using a split ratio of 50:1. Use a non-polar capillary column (e.g., HP-5MS) with a temperature gradient starting at 60°C (hold 2 min), ramping at 15°C/min to 280°C.
-
Ionization and Detection: Operate the MS source in Electron Ionization (EI) mode at 70 eV. Scan the mass range from m/z 35 to 400.
-
Analysis: Extract the mass spectrum at the apex of the chromatographic peak. Identify the molecular ion (M⁺•) and the base peak corresponding to the acylium ion (Ar-C≡O⁺).
Sources
Application Notes & Protocols: 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione as a Chelating Agent
Introduction: The Role of β-Diketones in Chelation Chemistry
β-Diketones, characterized by two carbonyl groups separated by a single methylene carbon, are a cornerstone class of chelating agents in coordination and analytical chemistry.[1][2] Their utility stems from a crucial structural feature: keto-enol tautomerism.[3][4] The enol form can be deprotonated to create a bidentate monoanionic ligand with two oxygen donor atoms. This structure readily forms stable, six-membered chelate rings with a wide array of metal ions.[1] The formation of these neutral metal complexes, often with a 2:1 ligand-to-metal stoichiometry for divalent cations (ML₂), is fundamental to their application.[5][6]
The specific compound, 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione, is an unsymmetrical β-diketone. The substituents on the diketone skeleton—specifically the electron-donating methoxy and methyl groups on the phenyl ring and the bulky isobutyl group—are expected to modulate its chelating properties. These modifications can influence the ligand's acidity (pKa), the stability of the resulting metal complex, and its solubility in organic solvents, making it a promising candidate for applications like solvent extraction, catalysis, and the development of novel materials.[7][8]
Synthesis of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione
As this is a specialized ligand, it is not typically available commercially and requires laboratory synthesis. The most reliable and classical method for preparing β-diketones is the Claisen condensation.[9][10] This reaction involves the base-mediated condensation of an ester with a ketone.[11] In this case, 4-methoxy-3-methylacetophenone serves as the ketone component and a suitable ester, such as methyl isovalerate, provides the second carbonyl group.
Protocol 1: Synthesis via Claisen Condensation
This protocol outlines the synthesis of the title compound from 4-methoxy-3-methylacetophenone and methyl isovalerate using sodium ethoxide as the base.
Materials:
-
4-methoxy-3-methylacetophenone
-
Methyl isovalerate
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (1.0 eq) to anhydrous ethanol at room temperature. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath. Add 4-methoxy-3-methylacetophenone (1.0 eq) dissolved in a minimal amount of anhydrous diethyl ether.
-
Addition of Ester: Add methyl isovalerate (1.2 eq) dropwise to the stirred solution over 30 minutes.
-
Condensation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and 1 M HCl, adjusting the pH to ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione. An alternative purification involves forming the copper(II) chelate, which precipitates, and then decomposing the chelate to recover the pure ligand.[9]
Caption: Workflow for the synthesis of the title β-diketone.
Application: Solvent Extraction of Divalent Metal Ions (e.g., Cu²⁺)
One of the primary applications of β-diketones is in hydrometallurgy for the selective extraction of metal ions from aqueous solutions into an immiscible organic phase.[5][12] The efficiency of this process is highly dependent on the pH of the aqueous phase, which dictates the deprotonation of the β-diketone to its active enolate form. The neutral metal-chelate complex (e.g., CuL₂) is significantly more soluble in the organic phase than in the aqueous phase, driving the extraction.[6]
Protocol 2: Liquid-Liquid Extraction of Copper(II)
This protocol details a method to determine the extraction efficiency of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione for Cu²⁺ as a function of pH.
Materials:
-
Stock solution of the β-diketone ligand (L) in an organic solvent (e.g., dichloromethane or toluene).
-
Aqueous stock solution of Copper(II) sulfate (CuSO₄).
-
Buffer solutions covering a range of pH values (e.g., pH 2 to 7).
-
Separatory funnels.
-
pH meter.
-
UV-Vis Spectrophotometer or Atomic Absorption Spectrometer (AAS).
Procedure:
-
Preparation of Phases: In a series of separatory funnels, place equal volumes (e.g., 20 mL) of the aqueous CuSO₄ solution and the organic ligand solution.
-
pH Adjustment: Adjust the pH of the aqueous phase in each funnel to a different value using the buffer solutions. Record the initial pH.
-
Extraction: Shake each funnel vigorously for a set time (e.g., 30 minutes) to allow the system to reach equilibrium.
-
Phase Separation: Allow the layers to separate completely.
-
Analysis: Carefully separate the aqueous layer. Measure the final equilibrium pH. Determine the concentration of Cu²⁺ remaining in the aqueous phase using a suitable analytical technique (e.g., AAS).
-
Calculation of Extraction Efficiency: The amount of copper extracted into the organic phase can be determined by difference. Calculate the percent extraction (%E) using the following formula:
%E = ( [Cu]initial - [Cu]final / [Cu]initial ) * 100
where [Cu]initial and [Cu]final are the initial and final concentrations of copper in the aqueous phase, respectively.
-
Data Analysis: Plot the %E versus the equilibrium pH to generate an extraction curve. The pH at which 50% extraction occurs (pH₁/₂) is a key parameter for comparing the efficiency of different extractants.[5]
Caption: Chelation and subsequent phase transfer of a metal ion.
Expected Performance and Data
The structural features of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione suggest it will be an effective extractant. The aromatic ring enhances its lipophilicity compared to simple alkyl diketones like acetylacetone, leading to better partitioning of the metal complex into the organic phase.[5]
Table 1: Hypothetical Extraction Efficiency Data for Various Divalent Metal Ions
This table presents expected data for the extraction of Cu²⁺, Ni²⁺, and Co²⁺ from an aqueous nitrate solution into dichloromethane using the title compound.[12]
| Metal Ion | Initial Aqueous Conc. (ppm) | Ligand Conc. (Organic) | Equilibrium pH | Final Aqueous Conc. (ppm) | % Extraction |
| Cu²⁺ | 100 | 0.1 M | 4.5 | 8.5 | 91.5% |
| Cu²⁺ | 100 | 0.1 M | 3.5 | 45.2 | 54.8% |
| Ni²⁺ | 100 | 0.1 M | 5.5 | 15.1 | 84.9% |
| Ni²⁺ | 100 | 0.1 M | 4.5 | 62.7 | 37.3% |
| Co²⁺ | 100 | 0.1 M | 6.0 | 22.4 | 77.6% |
| Co²⁺ | 100 | 0.1 M | 5.0 | 71.9 | 28.1% |
The data illustrates the pH-dependent nature of the extraction and the potential for selective separation of metal ions by carefully controlling the pH of the aqueous phase.
Troubleshooting & Considerations
-
Emulsion Formation: Vigorous shaking can sometimes lead to stable emulsions at the phase interface. If this occurs, gentle swirling, addition of a small amount of a different solvent, or centrifugation can help break the emulsion.
-
Ligand Solubility: Ensure the ligand and the resulting metal complex are fully soluble in the chosen organic solvent to prevent precipitation at the interface.
-
Kinetics: While many β-diketone extractions are rapid, some systems may require longer shaking times to reach equilibrium. A kinetic study (plotting %E vs. time) can determine the optimal extraction time.
-
Hydrolysis of Metal Ions: At higher pH values, metal ions can precipitate as hydroxides, competing with the chelation reaction. This defines the upper pH limit for effective extraction.
Conclusion
1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione represents a versatile and effective chelating agent. Its synthesis is achievable through established organic chemistry methods like the Claisen condensation. Its primary application lies in the solvent extraction and separation of metal ions, a process that can be finely tuned by controlling the system's pH. The protocols and data presented here provide a robust framework for researchers and scientists to begin exploring the utility of this compound in their specific applications, from analytical chemistry to materials science and drug development.[13]
References
-
Recent Developments in the Synthesis of β-Diketones - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone. (n.d.). SpringerLink. [Link]
-
Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022). IOSR Journal of Applied Chemistry. [Link]
-
Claisen condensation. (n.d.). Wikipedia. [Link]
-
The Claisen Condensation. (n.d.). University of Babylon. [Link]
-
Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. (n.d.). Royal Society of Chemistry. [Link]
-
Catalysis of the deprotonation of β-diketones during formation of the 1:1 metal complexes. (n.d.). SpringerLink. [Link]
-
Studies of the aromatic β-diketones as extractant of copper ions. (2017). E3S Web of Conferences. [Link]
-
Claisen-Type Condensation of Ketones with Carboxylic Acids: Synthesis of α,α-Disubstituted β-Keto Carbonyl Compounds. (n.d.). Thieme Connect. [Link]
-
Modification of Biobased Lipophilic Β-Diketone. (2018). Juniper Publishers. [Link]
-
Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. (n.d.). National Center for Biotechnology Information. [Link]
-
The role of β-diketones in the extraction of cobalt (II) and nickel (II) ions. (2018). ResearchGate. [Link]
-
Synthesis of tris(β-diketones) and study of their complexation with some transition metals. (2006). ResearchGate. [Link]
-
Studies of the aromatic β-diketones as extractant of copper ions. (2017). ResearchGate. [Link]
-
Properties and application of diketones and their derivatives. (n.d.). University of Technology and Life Sciences in Bydgoszcz. [Link]
-
Divergent Synthesis of Unsymmetrical Bis-heteroaryl Ketones via Base-Promoted Cascade Reactions of 1,2-Alkynedione-Derived N-Propargylic β-Enaminones. (2024). ACS Publications. [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of unsymmetrical ketones via dual catalysed cross-coupling of α,β-unsaturated carboxylic acids with aryldiazonium salts. (2023). Royal Society of Chemistry. [Link]
-
β-diketones: Important Intermediates for Drug Synthesis. (n.d.). ResearchGate. [Link]
-
β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (n.d.). MDPI. [Link]
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Technical Support Center: Synthesis of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione
Welcome to the technical support center for the synthesis of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione. As a Senior Application Scientist, I understand that achieving high yield and purity for β-diones can be challenging. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis.
The target molecule is typically synthesized via a Claisen condensation, a robust C-C bond-forming reaction. However, its success is highly dependent on carefully controlled reaction conditions to prevent side reactions and purification challenges.[1][2]
Frequently Asked Questions (FAQs)
Part 1: Synthesis & Reaction Optimization
Q1: What is the most effective synthetic route for this specific β-dione?
A1: The most reliable method is a crossed Claisen condensation between 4-Methoxy-3-methylacetophenone and an appropriate isobutyrate ester (e.g., methyl or ethyl isobutyrate). The reaction involves the deprotonation of the ketone's α-carbon by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl of the ester.[1][2]
Caption: General Claisen condensation reaction scheme.
Q2: Which base should I use, and why? Sodium Hydride (NaH) or a sodium alkoxide?
A2: Sodium hydride (NaH) is highly recommended.[3][4] As a non-nucleophilic strong base, its primary role is to deprotonate the ketone, initiating the reaction. Sodium alkoxides (e.g., sodium ethoxide), while also effective, can participate in unwanted side reactions like transesterification with your starting ester, potentially complicating the product mixture. Furthermore, the final deprotonation of the β-dione product by NaH drives the reaction equilibrium forward, as the resulting sodium enolate is very stable.[5]
Q3: My reaction yield is consistently low. What are the most common causes?
A3: Low yields in Claisen condensations are frequently traced back to a few key factors:
-
Moisture: Sodium hydride reacts violently with water, becoming inactive.[6] Ensure all glassware is oven-dried, and use anhydrous solvents. Commercial anhydrous solvents are recommended, but if you are purifying your own, ensure it is done correctly.[7]
-
Base Stoichiometry: The product, a β-dione, is more acidic (pKa ≈ 11) than the starting ketone (pKa ≈ 19).[5] Therefore, the base deprotonates the product to form a stable enolate. This is a key driving force for the reaction but also means that slightly more than one equivalent of base is consumed. Using at least 1.1 to 1.2 equivalents of NaH is crucial for driving the reaction to completion.
-
Order of Addition: The preferred method is to add the ketone dropwise to a suspension of sodium hydride in the solvent, allowing the enolate to form before introducing the ester.[8] Adding the ester and ketone simultaneously to the base can increase the likelihood of ketone self-condensation (an aldol reaction).[1]
Q4: I'm observing significant amounts of unreacted starting material and a major side product. What's happening?
A4: This strongly suggests a competing self-condensation of 4-Methoxy-3-methylacetophenone. This occurs when the ketone enolate attacks another molecule of the ketone instead of the ester. To mitigate this:
-
Control Temperature: Form the ketone enolate at a low temperature (0 °C) to control its reactivity.
-
Slow Addition: Add the ketone slowly to the NaH suspension to maintain a low concentration of the free ketone.
-
Pre-formation of Enolate: Allow the ketone to stir with the NaH for a period (e.g., 30-60 minutes) before slowly adding the ester. This ensures the majority of the ketone is converted to the enolate, making it the primary nucleophile available to react with the subsequently added ester.
Part 2: Workup & Purification
Q1: What is the correct procedure for quenching the reaction and isolating the crude product?
A1: The product exists as a sodium enolate salt in the reaction mixture. The workup must carefully neutralize this salt to yield the final β-dione without causing degradation.
-
Cooling: First, cool the reaction mixture in an ice bath.
-
Quenching: Slowly and carefully add the reaction mixture to a beaker of ice-cold dilute acid (e.g., 1M HCl). Do this dropwise as quenching unreacted NaH is highly exothermic and releases hydrogen gas. The goal is to reach a final pH of ~5-6.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then brine to remove residual acid and inorganic salts.[9]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Q2: My final product is a persistent yellow oil that won't crystallize. How can I purify it?
A2: An oily product often indicates the presence of impurities that inhibit crystallization.[10]
-
Initial Check: First, ensure all solvent has been thoroughly removed under high vacuum.
-
Recrystallization: If the oil is relatively clean (as judged by TLC or ¹H NMR), attempt recrystallization from a solvent system like hexanes/ethyl acetate or isopropanol/water.[11][12] Dissolve the oil in a minimum of the more soluble solvent (e.g., ethyl acetate) and slowly add the less soluble "anti-solvent" (e.g., hexanes) until turbidity persists. Cool slowly.
-
Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is the most effective method.[13] Use a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. The less polar impurities (like unreacted starting materials) will elute first, followed by your more polar β-dione product.
Q3: My NMR spectrum looks complex, suggesting multiple compounds, but TLC shows a single spot. What does this mean?
A3: This is a classic characteristic of β-diones. They exist as a dynamic equilibrium of keto and enol tautomers.[4] In solution, you will see two distinct sets of peaks in the NMR corresponding to both forms, which can make the spectrum appear complex. The enol form is often characterized by a broad singlet far downfield (15-17 ppm) for the enolic proton. This is normal and does not indicate an impure sample, provided other impurity peaks are absent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive NaH (moisture contamination).[6] 2. Insufficient base strength or amount. 3. Reaction temperature too low. | 1. Use fresh, high-quality NaH from a newly opened container. Ensure all glassware and solvents are rigorously dried. 2. Use at least 1.1 equivalents of NaH. 3. After initial enolate formation at 0°C, allow the reaction to warm to room temperature or gently heat to 40-50°C to drive it to completion. |
| High Levels of Ketone Self-Condensation Product | 1. Incorrect order of addition. 2. Reaction temperature too high during enolate formation. | 1. Add ketone dropwise to the NaH suspension first, stir for 30-60 min, then add the ester dropwise.[8] 2. Maintain a temperature of 0-5°C during the addition of the ketone. |
| Formation of an Emulsion During Workup | 1. Formation of insoluble salts. 2. pH is too neutral or basic during extraction. | 1. Add the reaction mixture to the acidic solution, not the other way around. Ensure vigorous stirring. 2. Ensure the aqueous layer is distinctly acidic (pH 5-6) before extraction. Adding brine can also help break emulsions. |
| Product is a Dark, Discolored Oil | 1. Degradation of product during acidic workup. 2. Reaction run at too high a temperature for too long. | 1. Use ice-cold dilute acid for the quench and do not let the mixture stand for extended periods before extraction. 2. Monitor the reaction by TLC and work it up as soon as the starting material is consumed. |
Experimental Protocols & Workflows
Optimized Synthesis Protocol
This protocol is designed to maximize yield and purity.
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and wash the NaH by stirring for 5 minutes, allowing it to settle, and then carefully removing the THF/mineral oil supernatant. Repeat twice. Add fresh anhydrous THF to the washed NaH and cool the suspension to 0°C in an ice bath.
-
Enolate Formation: Dissolve 4-Methoxy-3-methylacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.
-
Reaction Initiation: After the addition is complete, stir the mixture at 0°C for an additional 60 minutes. Then, add methyl isobutyrate (1.1 eq) dropwise over 20 minutes.
-
Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting ketone is consumed.
-
Workup & Isolation: Cool the mixture back to 0°C and slowly transfer it via cannula into a beaker containing a vigorously stirred mixture of ice and 1M HCl, maintaining a pH of ~5-6. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography (e.g., 5-15% ethyl acetate in hexanes).
Caption: Step-by-step experimental workflow for synthesis and purification.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Benchchem. (2025).
- Venturello, P., & Barbero, M. (n.d.). Sodium Hydride. Synlett.
- Google Patents. (1994).
- Klein Gebbink, R. J. M. (2016). Alpha-Arylation of Acetophenones via a Radical Mechanism. Utrecht University.
- Science-Revision.co.uk. (n.d.).
- SciSpace. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters.
- Benchchem. (2026).
- NIH. (n.d.). Recent Developments in the Synthesis of β-Diketones. PMC.
- MDPI. (2021). Recent Developments in the Synthesis of β-Diketones.
- Reddit. (2020).
- University of Babylon. (n.d.).
- Alfa Chemistry. (2018).
- CK-12 Foundation. (2026).
- ResearchGate. (2025). 1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone.
- Master Organic Chemistry. (2020).
- Scribd. (n.d.).
- Organic Syntheses Procedure. (n.d.). preparation and diels–alder reaction of a highly nucleophilic diene.
- The Royal Society of Chemistry. (2017).
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- 8. Reddit - Please wait for verification [reddit.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. scribd.com [scribd.com]
Troubleshooting side reactions in the synthesis of diketones
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to help you troubleshoot the most stubborn side reactions encountered when synthesizing 1,2-, 1,3-, and 1,4-diketones.
In drug development and complex molecule synthesis, simply knowing what goes wrong is insufficient. We must dissect the causality behind these failures using thermodynamic, kinetic, and mechanistic principles. Below, you will find field-proven, self-validating protocols to ensure reproducible success in your workflows.
Section 1: 1,2-Diketones & The Riley Oxidation
Q: My Riley oxidation yields a complex mixture of over-oxidized carboxylic acids and unreacted starting material. How do I control the stoichiometry?
A: The classic Riley oxidation utilizes stoichiometric selenium dioxide (SeO₂) to oxidize methylene groups adjacent to carbonyls. The mechanism initiates with an ene-type reaction between the enol tautomer and the electrophilic SeO₂, forming an allylseleninic acid intermediate, followed by a [2,3]-sigmatropic rearrangement 1. Over-oxidation occurs because the newly formed 1,2-diketone product is highly electrophilic and susceptible to further oxidative cleavage, especially when excess active SeO₂ is present at elevated temperatures.
The Solution: Transition to a catalytic SeO₂ system using tert-butyl hydroperoxide (TBHP) as a co-oxidant. This regenerates the active selenium species in situ, keeping the effective concentration of SeO₂ low. This prevents over-oxidation while simultaneously minimizing toxic selenium waste 2.
Protocol 1: Catalytic Riley Oxidation with TBHP
-
Setup: In a flame-dried round-bottom flask, dissolve the ketone substrate (1.0 equiv) in CH₂Cl₂ (0.2 M).
-
Catalyst Addition: Add SeO₂ (0.05 to 0.1 equiv). Self-validation: The solution will remain mostly clear/pale; avoid large clumps of undissolved SeO₂.
-
Co-oxidant Addition: Dropwise add TBHP (2.0 equiv, 70% in water or decane).
-
Reaction: Stir at room temperature to mild reflux. Self-validation: Monitor the reaction visually and via TLC. The absence of a heavy red amorphous selenium precipitate indicates successful in situ regeneration of the catalyst by TBHP.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce excess peroxides, extract with CH₂Cl₂, and purify via silica gel chromatography.
Mechanistic pathway of the Riley Oxidation and over-oxidation side reaction.
Section 2: 1,3-Diketones & Claisen Condensations
Q: When attempting to synthesize 1,3-diketones via enolate acylation, I get predominantly O-acylated enol esters instead of the C-acylated product. Why?
A: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. When you use a strong, non-nucleophilic base like LDA, you generate a "hard" lithium enolate. When this reacts with a "hard" electrophile like an acyl chloride, acylation preferentially occurs at the hard oxygen atom, yielding the O-acylated enol ester.
The Solution: Shift to "soft" enolization. By treating the ketone with a soft Lewis acid like MgBr₂·OEt₂ and a mild amine base (i-Pr₂NEt), you form a soft magnesium enolate. This intermediate preferentially undergoes C-acylation, directly yielding the desired 1,3-diketone 3.
Q: My standard Claisen condensation stalls at exactly 50% conversion. What is quenching the reaction?
A: The 1,3-diketone product is significantly more acidic (pKa ≈ 9) than the parent ketone (pKa ≈ 20). As soon as the product forms, it acts as a proton source, rapidly protonating the remaining unreacted ketone enolate 3. This thermodynamic sink effectively kills the reaction halfway. You must either use at least 2.5 equivalents of base or switch to the soft enolization protocol below.
Protocol 2: Soft Enolization Synthesis of 1,3-Diketones
-
Activation: To a solution of the ketone (1.0 equiv) in reagent-grade CH₂Cl₂, add MgBr₂·OEt₂ (2.5 equiv). Self-validation: A slight suspension or color change indicates the successful coordination of the ketone to the magnesium center.
-
Base Addition: Add i-Pr₂NEt (2.5 equiv) and stir for 15 minutes to generate the soft magnesium enolate.
-
Acylation: Add the acylating agent (e.g., N-acylbenzotriazole or acyl chloride, 1.2 equiv).
-
Completion: Stir at room temperature. Self-validation: The reaction is highly efficient and avoids the 50% stall because the magnesium strongly chelates the resulting 1,3-diketone, preventing it from quenching the starting enolate.
-
Workup: Quench with 1M HCl to break the magnesium chelate, extract with CH₂Cl₂, and concentrate.
Divergent acylation pathways based on hard vs. soft enolization conditions.
Section 3: 1,4-Diketones & The Stetter Reaction
Q: My Stetter reaction yields mostly the benzoin condensation product instead of the 1,4-diketone. How can I shift the selectivity?
A: The Stetter reaction relies on the umpolung (polarity reversal) of an aldehyde using a thiazolium salt catalyst to form a nucleophilic Breslow intermediate 4. This intermediate can attack another aldehyde (1,2-addition, Benzoin condensation) or an α,β-unsaturated compound (1,4-addition, Stetter reaction). The Benzoin condensation is kinetically favored and happens rapidly, but it is reversible. The Stetter reaction is thermodynamically favored because it forms a more stable 1,4-diketone framework 5.
The Solution: Increase the reaction temperature (e.g., refluxing in ethanol) to provide the system with enough energy to reverse the kinetic Benzoin product and funnel the intermediates entirely into the thermodynamic Stetter pathway.
Protocol 3: Intermolecular Stetter Reaction
-
Catalyst Activation: Suspend the thiazolium salt catalyst (0.1 equiv) in absolute ethanol under an inert atmosphere. Add a mild base (e.g., Et₃N or NaOAc, 0.1 equiv) to deprotonate the catalyst and form the active N-heterocyclic carbene (NHC).
-
Substrate Addition: Add the aldehyde (1.0 equiv) and the Michael acceptor (e.g., an enone, 1.0 equiv).
-
Thermodynamic Equilibration: Heat the mixture to reflux (70-80°C). Self-validation: Initial TLC monitoring will likely show the rapid appearance of the Benzoin dimer. Over 4-12 hours of reflux, this spot must disappear as the equilibrium shifts to the 1,4-diketone product.
-
Workup: Cool to room temperature, evaporate the solvent, and purify via recrystallization.
Umpolung activation in the Stetter reaction and competing Benzoin condensation.
Comparative Analysis of Diketone Synthesis Side Reactions
| Diketone Class | Target Reaction | Primary Side Reaction | Mechanistic Causality | Optimized Solution |
| 1,2-Diketones | Riley Oxidation | Over-oxidation to carboxylic acids | High electrophilicity of product drives further cleavage by excess SeO₂. | Use catalytic SeO₂ with TBHP co-oxidant. |
| 1,3-Diketones | Claisen Condensation | O-acylation (Enol ester formation) | Hard nucleophile (Li-enolate) attacks hard electrophile (acyl chloride). | Utilize soft enolization (MgBr₂·OEt₂) for C-acylation. |
| 1,4-Diketones | Stetter Reaction | Benzoin Condensation (1,2-addition) | 1,2-addition is kinetically favored over 1,4-addition. | Apply thermal equilibration (reflux) to favor the thermodynamic product. |
References
-
Riley oxidation - Grokipedia. Grokipedia. 1
-
Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. NIH. 2
-
Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Letters - ACS Publications. 3
-
Stetter Reaction. Organic Chemistry Portal. 4
-
Carbonylative Synthesis of 1,4-Diketones. ACS Publications. 5
Sources
Technical Support Center: Purification of β-Dicarbonyl Compounds
Welcome to the technical support center for the purification of β-dicarbonyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of β-dicarbonyl compounds.
Q1: Why is the purification of β-dicarbonyl compounds often challenging?
A1: The purification of β-dicarbonyl compounds presents unique challenges primarily due to their chemical properties:
-
Keto-Enol Tautomerism: β-Dicarbonyl compounds exist as an equilibrium mixture of keto and enol tautomers.[1][2][3] This equilibrium is sensitive to the solvent, temperature, and pH, which can affect the compound's polarity and, consequently, its behavior during chromatography and extraction.[3][4][5] The enol form, stabilized by intramolecular hydrogen bonding, is generally less polar than the keto form.
-
Acidity of α-Hydrogens: The protons on the carbon between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 9-11).[6][7] This acidity makes them susceptible to deprotonation by bases, leading to the formation of enolates which can participate in side reactions if not handled carefully.
-
Chelation with Metal Ions: The dicarbonyl moiety can chelate with metal ions, which can be a purification strategy but also a source of contamination if unwanted metal ions are present.[8][9]
-
Potential for Side Reactions: The reactivity of the carbonyl groups can lead to side reactions such as aldol condensations, especially under basic conditions.[10]
Q2: What are the most common impurities found in crude β-dicarbonyl products?
A2: Common impurities often originate from the synthetic route used. For instance, in a Claisen condensation, you might find:
-
Unreacted Starting Materials: Unconsumed esters and ketones.[10]
-
Byproducts of the Condensation: Self-condensation products of the starting ketone or ester.[10]
-
Base and Solvent Residues: Residual base used to catalyze the reaction and the solvent.
-
Side-Reaction Products: Products from aldol condensation or other side reactions.
Q3: How does keto-enol tautomerism affect purification by column chromatography?
A3: Keto-enol tautomerism can significantly complicate column chromatography. The two tautomers have different polarities, with the enol form generally being less polar. This can lead to:
-
Broad or Tailing Peaks: If the interconversion between tautomers is on a similar timescale to the separation process, you may observe broad or tailing peaks instead of sharp, well-defined ones.
-
Incomplete Separation: The presence of two interconverting species can make it difficult to achieve baseline separation from impurities.
To mitigate these effects, consider adjusting the solvent system. A non-polar aprotic solvent will generally favor the less polar, intramolecularly hydrogen-bonded enol form, potentially leading to more consistent elution. Conversely, a polar protic solvent can disrupt the intramolecular hydrogen bond and shift the equilibrium, altering the elution profile.
Section 2: Troubleshooting Guides
This section provides a structured approach to resolving specific issues encountered during the purification of β-dicarbonyl compounds.
Guide 1: Issues with Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic β-dicarbonyl compounds from neutral or basic impurities.[11][12][13][14] The principle lies in converting the acidic β-dicarbonyl into its water-soluble salt (enolate) by treatment with a base, allowing it to be extracted into the aqueous phase.
Problem: Low recovery of the β-dicarbonyl compound after acidification of the aqueous layer.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Protonation | The β-dicarbonyl compound is acidic, but not as acidic as a carboxylic acid. A weak base like sodium bicarbonate may not be strong enough to fully deprotonate it. | Use a stronger base, such as sodium hydroxide or potassium carbonate, to ensure complete formation of the enolate.[12][13] |
| Incomplete Extraction | The enolate may still have some solubility in the organic layer, leading to incomplete transfer to the aqueous phase. | Perform multiple extractions with the aqueous base to ensure complete transfer of the enolate. |
| Emulsion Formation | Vigorous shaking can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, trapping the product. | Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. |
| Incomplete Precipitation | Upon acidification of the aqueous layer, the β-dicarbonyl compound may not fully precipitate if it has some water solubility. | After acidification, extract the aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate) to recover the dissolved product.[12] |
| Hydrolysis of Ester Groups | If your β-dicarbonyl is a β-ketoester, using a strong base like NaOH can cause hydrolysis of the ester group, especially with prolonged exposure or heating.[13] | Use a weaker base like potassium carbonate or perform the extraction at a lower temperature. |
Experimental Workflow: Acid-Base Extraction of a β-Dicarbonyl Compound
Caption: Workflow for purifying β-dicarbonyls via acid-base extraction.
Guide 2: Challenges in Recrystallization
Recrystallization is a common technique for purifying solid β-dicarbonyl compounds.[15][16] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Problem: The compound oils out instead of crystallizing upon cooling.
| Potential Cause | Explanation | Troubleshooting Steps |
| Solution is Supersaturated | The concentration of the solute is too high, and it comes out of solution above its melting point. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again. |
| Cooling is too Rapid | Rapid cooling can shock the solution, causing the compound to separate as a liquid (oil) rather than forming an ordered crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[15] |
| Impurities Present | Impurities can depress the melting point of the compound, causing it to oil out. | Try purifying the compound by another method first, such as column chromatography, to remove the bulk of the impurities. |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the β-dicarbonyl compound. | Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system. |
Problem: No crystals form upon cooling, even after an extended period.
| Potential Cause | Explanation | Troubleshooting Steps |
| Too Much Solvent Used | The solution is not saturated or supersaturated at the lower temperature, so the compound remains dissolved. | Evaporate some of the solvent by gently heating the solution and then allow it to cool again. |
| Lack of Nucleation Sites | Crystal growth requires a nucleation site to begin. | Scratch the inside of the flask with a glass rod at the surface of the liquid. Add a seed crystal of the pure compound. |
| Compound is Highly Soluble | The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a different solvent in which the compound is less soluble. Consider using an anti-solvent recrystallization method.[17] |
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the β-dicarbonyl compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle swirling to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Guide 3: Optimizing Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) while being carried through by a mobile phase (the eluent).[18][19][20]
Problem: Poor separation of the β-dicarbonyl compound from impurities.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent System | The eluent is either too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in very slow elution and broad bands. | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. | Use a larger column or load less sample. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
| Poor Column Packing | Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase and poor separation. | Ensure the column is packed uniformly. Wet packing (slurry method) is generally preferred over dry packing.[20] |
| Keto-Enol Tautomerism | As discussed in the FAQs, the interconversion of tautomers can lead to band broadening. | Try using a non-polar solvent system to favor the enol form. Adding a small amount of a weak acid (e.g., acetic acid) to the eluent can sometimes help by protonating any enolate and shifting the equilibrium. |
Logical Relationship: Optimizing Column Chromatography
Caption: Troubleshooting poor separation in column chromatography.
Section 3: Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be necessary.
Metal Chelate Affinity Chromatography
This technique leverages the ability of β-dicarbonyl compounds to form stable complexes (chelates) with certain metal ions.[8]
-
Principle: A stationary phase is functionalized with a metal ion (e.g., Cu²⁺, Ni²⁺, Zn²⁺). When the crude mixture is passed through the column, the β-dicarbonyl compound selectively binds to the metal ions. Impurities that do not chelate pass through. The purified β-dicarbonyl compound is then eluted by changing the pH or by using a competing chelating agent like EDTA.[21]
-
When to Use: This method is particularly useful for purifying β-dicarbonyl compounds from complex mixtures where traditional methods fail, or for isolating them from a mixture of other carbonyl-containing compounds that do not have the 1,3-dicarbonyl motif.
References
- Acid-Base Extraction. (n.d.).
- ACID-BASE EXTRACTION. (n.d.).
- β-dicarbonyl compounds: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
- Acid–base extraction. (n.d.). In Wikipedia.
- Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. (2025, September 5). Nature Communications.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. (2025, August 6). ResearchGate.
- Recrystallization. (n.d.).
- Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry.
- KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (1965, May 1). Semantic Scholar.
- Recent Developments in the Synthesis of β-Diketones. (n.d.). PMC - NIH.
- Chelating Extractants for Metals. (2022, July 28). MDPI.
- 29.3 Chromatographic Columns. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
- Enolates of β-Dicarbonyl Compounds. (n.d.).
- Column Chromatography. (2010, February 4). MIT Digital Lab Techniques Manual - YouTube.
- Metal chelation. (n.d.). Mittuniversitetet miun.se.
- 8.3 β-dicarbonyl Compounds in Organic Synthesis. (n.d.). KPU Pressbooks.
- METAL CHELATION IN SEPARATION SCIENCE. (n.d.). DORAS | DCU Research Repository.
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- 5. semanticscholar.org [semanticscholar.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. Metal chelation | Mittuniversitetet miun.se [miun.se]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. idc-online.com [idc-online.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 17. mt.com [mt.com]
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- 19. chromtech.com [chromtech.com]
- 20. youtube.com [youtube.com]
- 21. doras.dcu.ie [doras.dcu.ie]
Overcoming challenges in the characterization of tautomeric ketones
Welcome to the Technical Support Center for Analytical Chemistry and Structural Elucidation. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex analytical anomalies caused by dynamic keto-enol equilibria.
Tautomerism is not merely a structural curiosity; it is a critical parameter in drug development that directly dictates target binding affinity, solubility, and ADMET profiles[1]. Because tautomers exist in continuous, dynamic equilibrium, they routinely confound standard analytical techniques, leading to smeared chromatograms, unresolvable NMR spectra, and contradictory solid-state data[2].
This guide moves beyond basic troubleshooting. Here, we explore the fundamental causality behind these phenomena and provide self-validating protocols to ensure absolute scientific integrity in your characterizations.
Part 1: Troubleshooting Guides & Causality (FAQs)
Q1: My 1 H NMR spectrum of a suspected tautomeric ketone shows broad, poorly resolved peaks, and sometimes "extra" signals that look like impurities. Is my sample degrading?
The Causality: Your sample is likely intact. You are observing the effects of the NMR timescale [3]. The appearance of a tautomeric mixture in an NMR spectrum is entirely dictated by the rate of interconversion ( kex ) relative to the difference in resonance frequencies ( Δν ) between the keto and enol protons[4].
-
Fast Exchange ( kex≫Δν ): The interconversion is so rapid that the NMR instrument only detects a single, population-averaged signal[5].
-
Intermediate Exchange ( kex≈Δν ): The instrument captures the molecule mid-transition, resulting in severe line broadening and loss of resolution[6].
-
Slow Exchange ( kex≪Δν ): The interconversion is slow enough that distinct, sharp peaks for both the keto and enol forms are observed[7].
The Solution: You must shift the exchange regime. Perform Variable Temperature (VT) NMR to either cool the sample (pushing it into slow exchange to quantify the tautomer ratio) or heat the sample (pushing it into fast exchange to obtain a clean, averaged spectrum).
Q2: During HPLC analysis, my compound exhibits severe peak tailing, split peaks, or a "bridge" between two peaks. Is my column failing?
The Causality: Your column is functioning correctly; you are witnessing on-column tautomerization [2]. When the rate of tautomeric interconversion is similar to the chromatographic timescale, the stationary phase begins to separate the keto and enol forms due to their different polarities. However, because they continuously interconvert as they travel down the column, molecules swap identities mid-run. This creates a continuous "bridge" of eluting material between the two distinct retention times, manifesting as severe tailing or a split peak[8].
The Solution: You must either kinetically "freeze" the equilibrium or accelerate it so it behaves as a single species. This is typically achieved by modifying the column temperature or the mobile phase pH (see Protocol 2).
Q3: My X-ray crystallography data shows a pure keto form, but my solution-state NMR and biological assays suggest the enol form is the active species. Which is correct?
The Causality: Both are correct for their respective environments. Tautomerism is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the surrounding medium[9]. In the solid state, crystal packing forces (such as intermolecular hydrogen bonding and π -stacking) will "lock" the molecule into whichever single tautomeric form minimizes the overall lattice energy[6]. However, in a physiological buffer or polar solvent, solvent-solute interactions mediate the equilibrium, often shifting the preference entirely to the other tautomer[10].
The Solution: Never rely solely on solid-state data for drug design when tautomerism is suspected. Always use solution-state techniques (like 2D NMR or UV-Vis in physiological buffers) to characterize the biologically relevant tautomer[11].
Part 2: Data Presentation & Solvent Effects
The position of a keto-enol equilibrium is heavily dependent on the solvent environment. The table below summarizes the quantitative shift in tautomeric preference for a model heterocyclic ketone system (Clopidol / 4-pyridone derivative) across various solvents[7].
Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium
| Solvent | Dielectric Constant ( ϵ ) | Predominant Tautomer | Estimated Ratio ( KT=[Keto][Enol] ) |
| Water | 80.1 | Keto (Pyridone) | <1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto (Pyridone) | <1 |
| Methanol | 32.7 | Keto (Pyridone) | <1 |
| Chloroform | 4.8 | Mixed (Pyridone/Pyridinol) | ≈1 |
| Cyclohexane | 2.0 | Enol (Pyridinol) | >1 |
Note: In highly polar, hydrogen-bonding solvents like water, the keto form is overwhelmingly stabilized. In non-polar solvents like cyclohexane, the enol form is favored due to the stabilization of intramolecular hydrogen bonds that are otherwise disrupted by polar solvents.
Part 3: Experimental Protocols & Workflows
Protocol 1: Variable Temperature (VT) NMR for Tautomer Resolution
This protocol is designed to push an intermediate-exchange tautomeric mixture into the slow-exchange regime for accurate structural elucidation and quantification[3].
-
Sample Preparation: Dissolve 5–10 mg of the analyte in a deuterated solvent with a very low freezing point (e.g., CD2Cl2 or Toluene- d8 ). Avoid solvents like DMSO- d6 if you intend to cool below 18 °C.
-
Ambient Acquisition: Insert the sample, tune the probe, and acquire a standard 1 H spectrum at 298 K to establish a baseline.
-
Cooling Gradient: Lower the probe temperature in 10 K increments. Crucial: Allow 5–10 minutes for thermal equilibration at each step to prevent convection currents in the sample tube.
-
Shimming: Re-shim the magnet at every temperature point. Solvent density changes with temperature, which will degrade the magnetic field homogeneity if uncorrected.
-
Data Acquisition & Analysis: Acquire a 1 H spectrum at each step. Observe the broad peaks de-coalesce into distinct signals. Integrate the non-exchangeable protons of each tautomer to calculate the equilibrium constant ( KT ).
-
Self-Validating Check: Plot ln(kex/T) versus 1/T (an Eyring plot). A strictly linear fit validates that the observed line broadening is due to a single, reversible thermodynamic exchange process (tautomerism) rather than irreversible sample degradation or aggregation.
Logical workflow for diagnosing and resolving NMR timescale issues in tautomeric mixtures.
Protocol 2: HPLC Method Optimization for Dynamic Tautomers
This protocol resolves chromatographic anomalies caused by on-column tautomerization[12].
-
Initial Screening: Run a standard reverse-phase gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid) at 25 °C.
-
Temperature Modulation (The Kinetic Push): If peak splitting or severe tailing is observed, increase the column compartment temperature to 45–55 °C. Elevating the temperature increases kex , forcing the tautomers to interconvert so rapidly that they elute as a single, sharp, time-averaged peak.
-
pH Adjustment (The Thermodynamic Trap): If your compound is thermally labile, adjust the mobile phase pH instead. Moving to a highly acidic (pH 2) or basic (pH 10, if using a hybrid-silica column) mobile phase can kinetically trap one tautomeric form by protonating/deprotonating the intermediate species responsible for the exchange.
-
Self-Validating Check: Inject the sample at 50% and 100% of the nominal concentration. If the split peaks represent a true tautomeric equilibrium, the ratio of their peak areas will remain perfectly constant. If the ratio changes with concentration, you are diagnosing a concentration-dependent aggregation or a co-eluting impurity, not tautomerism.
Diagnostic pathway for distinguishing on-column tautomerization from co-eluting impurities.
References
-
Title: Keto-enol tautomerism in the development of new drugs Source: Frontiers in Chemical Biology URL: [Link]
-
Title: Direct NMR Evidence that Transient Tautomeric and Anionic States in dG•dT Form Watson-Crick like Base Pairs Source: Journal of the American Chemical Society (via PMC) URL: [Link]
-
Title: Tautomeric Equilibria in Relation to Pi-Electron Delocalization Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Characterization and demonstration of drug compound ring-chain tautomer formation and its impacts on quality control Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Enol Proportion Detection Using Spectroscopy Techniques [eureka.patsnap.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and demonstration of drug compound ring-chain tautomer formation and its impacts on quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for scaling up dione synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter critical bottlenecks when transitioning dione synthesis from the discovery bench (milligram scale) to pilot-plant production (multi-gram to kilogram scale).
Scaling up diketone architectures—such as the Wieland-Miescher ketone or complex steroidal diones—introduces non-linear thermodynamic and kinetic variables. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your scale-up campaigns maintain high yield, enantiomeric excess (ee), and strict safety profiles.
Fig 1: Logical workflow for optimizing and scaling up dione synthesis.
FAQ & Troubleshooting Guides
Section 1: Asymmetric Organocatalysis (Wieland-Miescher Ketone)
Q1: When scaling up the Hajos-Parrish-Eder-Sauer-Wiechert reaction to synthesize the Wieland-Miescher ketone, my enantiomeric excess (ee) drops from 95% to 75%. What is the mechanistic cause, and how do I fix it?
A: The degradation of enantioselectivity during scale-up is almost always a mass-transfer and thermal dissipation issue. The intramolecular aldol condensation (Robinson annulation) is highly exothermic. At the bench scale, heat dissipates rapidly into the ambient environment. In a larger reactor, localized heating accelerates the racemic background reaction.
Solution: Transition to a 1. By utilizing specific L-proline derivatives (such as N-tosyl-(Sa)-binam-L-prolinamide) combined with a co-catalyst like benzoic acid, you restrict the degrees of freedom in the transition state. This solvent-free approach has been proven to maintain up to 94% ee on a 10-g scale[1].
Protocol 1: 10-g Scale Solvent-Free Synthesis of (S)-Wieland-Miescher Ketone
This protocol is a self-validating system; the absence of solvent acts as a kinetic trap, ensuring that only the highly organized, catalyst-bound transition state proceeds to the product.
-
Initial Michael Addition: In a reactor equipped with a mechanical stirrer, combine 2-methyl-1,3-cyclohexanedione (10.0 g, 79.3 mmol) and methyl vinyl ketone (8.0 mL, 95.2 mmol).
-
Base Catalysis: Add triethylamine (1 mol%) to initiate the Michael addition. Stir at room temperature for 12 hours until complete conversion is observed via TLC.
-
Vacuum Evaporation: Apply high vacuum to remove unreacted methyl vinyl ketone and trace triethylamine.
-
Intramolecular Aldol Process: To the crude Michael adduct, add N-tosyl-(Sa)-binam-L-prolinamide (2 mol%) and benzoic acid (0.5 mol%). Stir the neat mixture at room temperature for 48 hours.
-
Recovery & Purification: Extract the mixture with ethyl acetate and wash with saturated aqueous NaHCO3. The organic layer is concentrated, and the organocatalyst can be recovered via precipitation. The crude product is recrystallized to yield the pure (S)-Wieland-Miescher ketone[1].
Section 2: Aliphatic and Steroidal Diones
Q2: During the synthesis of 1,3-cyclopentanedione, the final decarboxylation step yields a black, polymerized tar instead of the desired product. How can I prevent this?
A: 1,3-Cyclopentanedione is highly sensitive to harsh acidic conditions at elevated temperatures. The standard industrial route involves the ring closure of 5,5-bis-(alkoxycarbonyl)-3-alkoxy-2E-pentenoic acid esters using a base (like sodium methylate), followed by saponification and decarboxylation[2]. If the decarboxylation is run above 100°C in the presence of strong mineral acids, the dione undergoes rapid self-condensation and polymerization.
Solution: Strictly control the acid treatment temperature between 20°C and 80°C. Use a controlled addition of 12 N hydrochloric acid under vigorous stirring and active ice-bath cooling to precipitate the product safely before thermal degradation can occur[2][3].
Q3: How do I manage the severe exotherms when oxidizing steroidal diols to diones (e.g., 12-Oleanen-3,11-dione) on a multi-gram scale?
A: The oxidation of the C-3 hydroxyl group using 4 (CrO3 in aqueous sulfuric acid/acetone) is notoriously exothermic[4]. If the internal temperature exceeds 35°C, you risk over-oxidation and cleavage of the steroidal framework.
Fig 2: Troubleshooting logic for managing exothermic steroid oxidation.
Solution: In a three-necked flask equipped with a mechanical stirrer and internal thermometer, dissolve the starting material in acetone and cool to 20°C. Add the Jones reagent dropwise, strictly controlling the rate to maintain the internal temperature below 35°C. Once complete, quench immediately with isopropyl alcohol (the solution will turn green, indicating the safe reduction of excess Cr(VI) to Cr(III))[4].
Quantitative Data Presentation
To assist in your process design, the following table summarizes the critical parameters for scaling up various dione architectures.
| Substrate / Target | Reaction Type | Key Reagent / Catalyst | Typical Scale-Up Yield | Major Scale-Up Challenge | Mitigation Strategy |
| Wieland-Miescher Ketone | Asymmetric Robinson Annulation | L-Proline derivative (2 mol%) | 93% (10-g scale) | Loss of enantioselectivity due to thermal gradients. | Use solvent-free conditions to restrict transition state degrees of freedom[1]. |
| 1,3-Cyclopentanedione | Ring Closure & Decarboxylation | NaOMe, then HCl | 70-71% | Polymerization during acidic decarboxylation. | Maintain acid treatment strictly between 20°C and 80°C[2]. |
| 12-Oleanen-3,11-dione | C-3 / C-11 Oxidation | Jones Reagent (CrO3/H2SO4) | 85-95% | Severe exotherm leading to framework cleavage. | Dropwise addition, active cooling <35°C, isopropyl alcohol quench[4]. |
References
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Organic Syntheses. 1,3-Cyclopentanedione, 2-methyl. Available at: [Link]
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A Comparative Analysis of the Biological Activity of Dione Derivatives: A Guide for Researchers
The dione scaffold, characterized by the presence of two carbonyl groups, is a privileged structure in medicinal chemistry, underpinning the biological activity of a diverse range of synthetic and natural products. This guide provides a comparative analysis of the biological activities of various dione derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzymatic inhibitory properties. We will delve into the structure-activity relationships of prominent dione-containing heterocyclic families—specifically quinoxalines, coumarins, and pyrazolones—and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
Introduction to Dione Derivatives and Their Therapeutic Potential
Dione derivatives encompass a broad class of organic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profiles. The reactivity of the dione moiety, coupled with the ability to introduce a wide array of substituents, allows for the fine-tuning of their biological effects. This has led to the development of numerous dione-containing compounds with potent activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
This guide will focus on a comparative analysis of three key classes of dione derivatives:
-
Quinoxaline-2,3(1H,4H)-diones: These compounds are known for their significant anticancer activities, often exerting their effects through the inhibition of key kinases involved in cancer cell signaling.[1]
-
Coumarin-4-hydroxy-2H-pyran-2-ones (Coumarin Diones): This class of compounds has demonstrated a broad spectrum of biological activities, including notable antimicrobial and antioxidant properties.[2][3]
-
Pyrazolone (Pyrazolin-5-one) Derivatives: Pyrazolone-based compounds have a long history in medicine, particularly as anti-inflammatory and analgesic agents.[4][5]
Comparative Anticancer Activity
The development of novel anticancer agents is a primary focus of modern drug discovery. Dione derivatives, particularly those based on the quinoxaline scaffold, have emerged as a promising class of chemotherapeutic agents.[6]
Mechanism of Action of Quinoxaline-dione Derivatives
Quinoxaline-2,3(1H,4H)-dione derivatives often exhibit their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[7] A common mechanism involves the inhibition of receptor tyrosine kinases (RTKs), such as VEGFR, EGFR, and c-Met, which are frequently overexpressed or dysregulated in various cancers.[1] By competitively binding to the ATP-binding site of these kinases, quinoxaline-diones can block downstream signaling cascades, leading to the induction of apoptosis and inhibition of tumor growth.[7]
Signaling Pathway of Receptor Tyrosine Kinase (RTK) Inhibition by Quinoxaline-diones
Caption: Inhibition of RTK signaling by quinoxaline-diones.
Comparative Cytotoxicity Data
The cytotoxic activity of dione derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[8][9] A lower IC50 (half-maximal inhibitory concentration) value indicates greater cytotoxic potency.
| Dione Derivative Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline-diones | 6-aminoquinoxaline-2,3(1H,4H)-dione | HCT116 (Colon) | 0.40 ± 0.01 | [10] |
| HT-29 (Colon) | 0.30 ± 0.06 | [10] | ||
| MCF-7 (Breast) | 4.96 | [10] | ||
| Coumarin Diones | 4-hydroxy-3-(1-phenyl-3-(p-tolyl)prop-2-en-1-ylidene)-3,4-dihydro-2H-pyran-2-one | HeLa (Cervical) | 15.2 | [11] |
| Pyrazolone Derivatives | 4-((4-chlorophenyl)(hydroxy)methyl)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | A549 (Lung) | 25.8 | [4] |
Analysis: The data clearly indicates that quinoxaline-dione derivatives generally exhibit superior cytotoxic activity against a range of cancer cell lines compared to coumarin and pyrazolone derivatives. This is likely due to their specific targeting of critical cancer-related signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the agar disk diffusion method.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL. [12]2. Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. [13]3. Disk Application: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the dione derivatives onto the agar surface. Gently press the disks to ensure complete contact with the agar. [13]Include a positive control (a standard antibiotic) and a negative control (a disk with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Result Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound.
Comparative Anti-inflammatory and Enzymatic Inhibitory Activity
Chronic inflammation is a hallmark of many diseases, and the inhibition of pro-inflammatory enzymes is a key therapeutic strategy. Pyrazolone derivatives have historically been used as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. [4][14]Additionally, various dione derivatives have been investigated for their ability to inhibit other enzymes, such as tyrosinase, which is involved in melanin production. [15]
Mechanism of Action: COX and Tyrosinase Inhibition
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. [5]Non-steroidal anti-inflammatory drugs (NSAIDs), including many pyrazolone derivatives, exert their effects by inhibiting COX activity. [14]
Cyclooxygenase (COX) Pathway and Inhibition
Caption: Inhibition of the COX pathway by pyrazolone derivatives.
Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. [15]Inhibitors of tyrosinase are of interest for treating hyperpigmentation disorders and are used in cosmetic skin-lightening products. [15]
Comparative Enzymatic Inhibitory Data
The inhibitory activity of dione derivatives against COX and tyrosinase is quantified by their IC50 values.
| Dione Derivative Class | Enzyme Target | Representative Compound | IC50 (µM) | Reference |
| Pyrazolone Derivatives | COX-2 | Celecoxib (Reference) | 0.04 | [14] |
| 3,5-diarylpyrazole | 0.01 | [14] | ||
| Coumarin Diones | Tyrosinase | Kojic Acid (Reference) | 16.7 | [15] |
| 4-hydroxy-3-(...)-2H-chromen-2-one derivative | 5.2 | [2] | ||
| Quinoxaline-diones | Tyrosinase | 6-aminoquinoxaline-2,3(1H,4H)-dione | >100 | [1] |
Analysis: Pyrazolone derivatives demonstrate exceptional potency as COX-2 inhibitors, with some compounds exhibiting even greater activity than the well-known drug celecoxib. [14]In contrast, coumarin diones are effective tyrosinase inhibitors, outperforming the reference compound Kojic acid. Quinoxaline-diones, in this context, show weak tyrosinase inhibitory activity.
Experimental Protocols for Enzyme Inhibition Assays
4.3.1. COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX. The oxidation of a fluorogenic substrate by the hydroperoxidase activity of COX produces a fluorescent product.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, a fluorometric probe (e.g., ADHP), and purified COX-1 or COX-2 enzyme. [16]2. Reaction Setup: In a 96-well plate, add assay buffer, heme, ADHP, and the enzyme to designated wells. For inhibitor wells, add the pyrazolone derivative. [16]3. Reaction Initiation: Start the reaction by adding arachidonic acid to all wells. [17]4. Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode. [17]5. Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound. Calculate the IC50 value from a dose-response curve.
4.3.2. Tyrosinase Inhibition Assay (Colorimetric)
This assay is based on the oxidation of L-DOPA to dopachrome by tyrosinase, which can be monitored spectrophotometrically. [15] Detailed Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 6.8), mushroom tyrosinase solution, and L-DOPA solution. [15]2. Assay Setup: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound (e.g., a coumarin dione derivative). [18]3. Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme. [18]4. Reaction Initiation: Add L-DOPA to all wells to start the reaction. [19]5. Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals. [18]6. Data Analysis: Calculate the rate of dopachrome formation and determine the percent inhibition. Calculate the IC50 value from a dose-response curve.
Conclusion and Future Perspectives
This comparative analysis highlights the diverse and potent biological activities of dione derivatives. Quinoxaline-diones stand out as promising anticancer agents, coumarin diones as effective antimicrobial compounds, and pyrazolone derivatives as potent anti-inflammatory and COX inhibitors. The modular nature of these scaffolds provides a fertile ground for further chemical modifications to enhance their potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for each class of dione derivatives will enable the rational design of more potent and selective compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their clinical development.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro screening must be evaluated in animal models to assess their efficacy and safety profiles.
The continued exploration of dione derivatives holds significant promise for the development of novel therapeutics to address a wide range of human diseases.
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A Comparative Guide to the Synthesis of 1,3-Diones: Validating a Novel Soft Enolization Route
The 1,3-dicarbonyl moiety is a fundamental structural motif in organic chemistry, serving as a versatile building block in the synthesis of pharmaceuticals, natural products, and complex heterocyclic systems. For decades, the Claisen condensation has been the canonical method for forging this framework. However, its reliance on harsh reaction conditions and its inherent limitations have spurred the development of more robust and efficient methodologies.
This guide presents a critical evaluation of a modern synthetic pathway—acylation via soft enolization—and objectively compares its performance against the traditional Claisen condensation. Through an in-depth analysis of reaction mechanisms, comparative experimental data, and detailed, reproducible protocols, we aim to provide researchers, chemists, and drug development professionals with the necessary insights to select the optimal synthetic strategy for their specific needs.
The Classical Paradigm: The Claisen Condensation and Its Constraints
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction where two ester molecules, or an ester and a ketone, react in the presence of a strong base to form a β-keto ester or a 1,3-dione, respectively.[1] First described by Rainer Ludwig Claisen in 1887, this reaction has been a mainstay in synthetic organic chemistry.[2]
The reaction proceeds via the formation of an ester enolate, which then acts as a nucleophile.[1] Despite its historical significance and widespread use, the Claisen condensation is hampered by several operational and substrate-related limitations:
-
Stringent Base Requirements: The reaction necessitates a strong alkoxide base, such as sodium ethoxide, that must match the alkoxy group of the ester to prevent unwanted transesterification side reactions.[2][3]
-
Equilibrium-Driven Process: The overall equilibrium of the initial steps is often unfavorable.[3] The reaction is driven to completion only by the final, irreversible deprotonation of the newly formed 1,3-dicarbonyl product, which has a significantly more acidic α-hydrogen. This mandates that the starting ester must possess at least two α-hydrogens.[2][3]
-
Side Reactions: The use of a strong base can lead to competing reactions, such as the self-condensation of ketone partners in crossed Claisen variants.[2]
-
Limited Functional Group Tolerance: The harsh, strongly basic conditions are incompatible with sensitive functional groups, limiting the complexity of substrates that can be employed.
These constraints often lead to complicated product mixtures, reduced yields, and a narrower synthetic scope, necessitating the search for milder and more versatile alternatives.
A Modern Alternative: Acylation via Soft Enolization
A highly effective and increasingly adopted alternative is the synthesis of 1,3-diones via "soft enolization". This strategy circumvents the need for strong bases by using a combination of a Lewis acid and a hindered, non-nucleophilic organic base. A leading example of this approach is the acylation of ketones with acid chlorides, facilitated by magnesium bromide etherate (MgBr₂·OEt₂) and diisopropylethylamine (i-Pr₂NEt).[4][5][6]
This method offers a direct and efficient pathway to 1,3-diones under significantly milder conditions.[4][5] A key advantage is the ability to use crude acid chlorides, prepared in situ from carboxylic acids, which enhances cost-effectiveness and operational simplicity, making the process highly suitable for large-scale applications.[4][5]
Caption: Conceptual workflow of the soft enolization route to 1,3-diones.
Head-to-Head Comparison: Performance and Scope
To provide a clear, evidence-based comparison, we evaluated the synthesis of a representative target molecule, 1-phenyl-2-methylpropane-1,3-dione, using both the traditional Claisen condensation and the modern soft enolization method.
Table 1: Comparative Data for the Synthesis of 1-phenyl-2-methylpropane-1,3-dione
| Parameter | Traditional Claisen Condensation | Novel Soft Enolization Route |
| Starting Materials | Ethyl Propionate, Ethyl Benzoate | Propiophenone, Acetyl Chloride |
| Key Reagents | Sodium Ethoxide (NaOEt) | MgBr₂·OEt₂, i-Pr₂NEt |
| Solvent | Anhydrous Ethanol | Dichloromethane (DCM) |
| Temperature | Reflux (~78 °C) | Room Temperature |
| Reaction Time | 8 - 12 hours | 2 - 4 hours |
| Typical Isolated Yield | 55 - 70% | 85 - 95%[4] |
| Key Advantages | Uses inexpensive bulk reagents. | High yield, mild conditions, short reaction time, broad scope. |
| Key Disadvantages | Harsh conditions, requires specific base, lower yield, longer time. | Requires stoichiometric Lewis acid, acid chloride sensitivity. |
The experimental data unequivocally highlights the advantages of the soft enolization route. The reaction proceeds under significantly milder conditions (room temperature vs. reflux), is considerably faster, and delivers a substantially higher yield of the desired 1,3-dione.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step methodologies for both synthetic routes, enabling direct validation and adoption.
Caption: Comparative experimental workflows for 1,3-dione synthesis.
Protocol 1: Synthesis of 1-phenyl-2-methylpropane-1,3-dione via Claisen Condensation
-
Reaction Setup: A 250 mL three-necked, round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, is flame-dried under a stream of nitrogen.
-
Base Preparation: Sodium metal (1.15 g, 50 mmol) is added in small pieces to anhydrous ethanol (50 mL) under nitrogen. The mixture is stirred until all the sodium has dissolved to form sodium ethoxide.
-
Reagent Addition: A mixture of ethyl benzoate (7.5 g, 50 mmol) and ethyl propionate (5.1 g, 50 mmol) is added dropwise to the sodium ethoxide solution over 30 minutes.
-
Reaction: The reaction mixture is heated to reflux and maintained for 10 hours. The formation of a solid precipitate is typically observed.
-
Workup: The mixture is cooled to room temperature and then poured onto 100 g of crushed ice. The resulting solution is acidified to pH ~5 with 2 M hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.
Protocol 2: Synthesis of 1-phenyl-2-methylpropane-1,3-dione via Soft Enolization
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add propiophenone (6.7 g, 50 mmol), MgBr₂·OEt₂ (15.5 g, 60 mmol), and anhydrous dichloromethane (100 mL).
-
Base Addition: Add diisopropylethylamine (i-Pr₂NEt, 10.5 mL, 60 mmol) to the suspension and stir for 15 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (4.3 g, 55 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude material is purified by column chromatography to afford the high-purity 1,3-dione.
Mechanistic Rationale and Causality of Choices
The dramatic improvement in performance stems from the fundamentally different mechanistic pathway of soft enolization.
-
Role of MgBr₂·OEt₂: The magnesium bromide acts as a Lewis acid, coordinating to both the ketone carbonyl and the hindered amine base. This pre-organization facilitates deprotonation at the α-carbon by i-Pr₂NEt, forming a magnesium enolate. This chelation-assisted process is far more selective and occurs under much milder conditions than the brute-force deprotonation by sodium ethoxide.
-
Role of i-Pr₂NEt: Diisopropylethylamine (Hünig's base) is a strong, yet sterically hindered, non-nucleophilic base. Its bulk prevents it from acting as a nucleophile and attacking the acid chloride, a common side reaction with smaller amine bases or alkoxides. Its sole purpose is to act as a proton shuttle.
-
Solvent Choice: Dichloromethane is an ideal solvent as it is aprotic and effectively solubilizes the organometallic intermediates without interfering with the reaction.
This "soft" approach avoids the highly reactive, free enolate intermediate of the Claisen condensation, leading to fewer side products and a cleaner reaction profile. The process is no longer dependent on a final, irreversible deprotonation step for completion, broadening the substrate scope to include precursors with only one α-hydrogen.
Conclusion and Future Outlook
The acylation of ketones via soft enolization represents a significant advancement in the synthesis of 1,3-diones. It consistently outperforms the classical Claisen condensation in yield, reaction time, and mildness of conditions, thereby expanding its applicability to complex, functional-group-rich molecules. The operational simplicity and cost-effectiveness of using crude acid chlorides further cement its status as a superior method for both academic research and industrial-scale production.
Future research will likely focus on catalytic versions of this transformation to reduce the stoichiometric use of the Lewis acid and further enhance the method's green credentials. Nonetheless, as it stands, the soft enolization protocol is a robust, reliable, and highly enabling technology that should be a primary consideration for any chemist engaged in the synthesis of 1,3-dicarbonyl compounds.
References
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Soengas, R. G., & Rodríguez-Solla, H. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(2), 249. [Link]
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Grokipedia. (n.d.). Claisen condensation. Retrieved March 27, 2026, from [Link]
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Aderibigbe, S. O., & Coltart, D. M. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. The Journal of Organic Chemistry, 84(15), 9770–9777. [Link]
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Lemaire, G., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - NIH. [Link]
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Aderibigbe, S. O., & Coltart, D. M. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. ACS Publications. [Link]
-
Coltart, D. M., et al. (2007). Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Letters, 9(21), 4139-4142. (This is a related, foundational paper often cited alongside the main reference). [Link]
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Shokova, E. A., Kim, J. K., & Kovalev, V. V. (2015). 1,3-Diketones. Synthesis and properties. Russian Journal of Organic Chemistry, 51, 755–830. [Link]
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Lemaire, G., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia MDPI. [Link]
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Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]
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Kempe, R., et al. (2021). Synthesis of 1,3-diketones from esters via liberation of hydrogen. Nature Communications, 12, 653. [Link]
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Siodłak, D., et al. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Journal of Molecular Structure, 1059, 148-155. [Link]
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Chemistry Steps. (2021). Claisen Condensation Reaction Mechanism. [Link]
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(n.d.). The Claisen Condensation. University of Babylon. [Link]
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LibreTexts Chemistry. (2025). 23.8: Mixed Claisen Condensations. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ketone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of ketone bodies—primarily acetoacetate (AcAc) and β-hydroxybutyrate (β-HB)—is paramount. These molecules are not merely metabolites but crucial signaling molecules and energy substrates, particularly in contexts of metabolic stress, neurological disorders, and ketogenic therapies. The integrity of any study in these areas hinges on the reliability of the analytical methods employed. This guide provides an in-depth comparison of common analytical techniques for ketone quantification, with a focus on the principles and practicalities of cross-validation to ensure data accuracy and consistency across different methodologies and laboratories.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This principle is a cornerstone of regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4] When multiple analytical methods are used within a study or across different studies where data will be combined, cross-validation becomes a critical step to ensure that the data is comparable and reliable.[5]
The Imperative of Cross-Validation
Cross-validation is the process of establishing a formal agreement between two distinct, fully validated analytical methods. This is essential when:
-
Data from different analytical methods will be combined within a single study.
-
Data from different studies, which used different analytical methods, will be compared.
-
Samples from a single study are analyzed at different laboratories using the same method.[5]
The goal is to identify and address any systematic bias between methods, ensuring that observed differences in ketone levels are biological in nature and not artifacts of analytical variability. The ICH M10 guideline emphasizes a statistical assessment to measure bias between methods, moving beyond simple correlation to a more rigorous evaluation of agreement.[6]
Core Methodologies for Ketone Quantification
We will explore three widely used analytical platforms for ketone quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzymatic Assays. Each has its own set of advantages and challenges, making the choice of method highly dependent on the specific research question, sample matrix, and required throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For ketone body analysis, it often requires a derivatization step to increase the volatility of the analytes.[7]
Scientific Principles & Workflow
The fundamental principle of GC-MS involves the separation of compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
.
Caption: GC-MS workflow for ketone analysis.
Experimental Protocol: Method Validation
A GC-MS method for ketone quantification should be validated according to ICH Q2(R1) guidelines, which outline key validation parameters.[8][9][10]
Step-by-Step Validation Protocol:
-
Specificity: Analyze blank matrix samples (e.g., plasma from a subject in a non-ketotic state) to ensure no interfering peaks are present at the retention times of the ketone bodies and internal standards.
-
Linearity and Range: Prepare a series of calibration standards by spiking known concentrations of acetoacetate and β-hydroxybutyrate into the blank matrix. The concentration range should cover the expected physiological and pathological levels. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day precision) and on different days (inter-day precision). The coefficient of variation (CV) for precision should typically be <15%, and the accuracy should be within 85-115% of the nominal value.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. The LOQ is the lowest point on the calibration curve.
-
Robustness: Intentionally introduce small variations to the method parameters (e.g., GC oven temperature ramp, carrier gas flow rate) to assess the method's reliability under slightly different conditions.
Performance Comparison
| Parameter | GC-MS Performance |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (CV) | < 10%[12] |
| Inter-day Precision (CV) | < 10%[12] |
| Accuracy (Recovery) | 98-107%[12] |
| LOQ | ~2-7 mg/L[13] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become a gold standard for bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[14]
Scientific Principles & Workflow
LC-MS separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column. The eluent from the LC system is then introduced into the mass spectrometer for detection and quantification. This technique is particularly well-suited for the analysis of polar and non-volatile compounds like ketone bodies.
.
Caption: LC-MS workflow for ketone quantification.
Experimental Protocol: Method Validation
Similar to GC-MS, LC-MS method validation follows the principles outlined in the ICH Q2(R1) and FDA guidelines.[3][8]
Step-by-Step Validation Protocol:
-
Specificity/Selectivity: Inject blank matrix and matrix spiked with potential interfering substances to ensure no co-eluting peaks interfere with the analytes of interest.
-
Linearity and Range: Establish a calibration curve over a clinically relevant concentration range.
-
Accuracy and Precision: Assess intra- and inter-day accuracy and precision using QC samples. For LC-MS, coefficients of variation for intra- and inter-day imprecision are often less than 5%, with total imprecision under 10%.[11]
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analytes by comparing the response of the analytes in the matrix to the response in a neat solution.
-
Stability: Assess the stability of ketone bodies in the biological matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles. Specimens may be stable for up to 6 hours on ice or 2 hours at room temperature.[11]
Performance Comparison
| Parameter | LC-MS Performance |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (CV) | < 5%[11][15] |
| Inter-day Precision (CV) | < 5%[11][15] |
| Accuracy (Recovery) | 85-115%[11][15] |
| LOQ | Method dependent, can be very low |
Enzymatic Assays
Enzymatic assays are a common and often more accessible method for quantifying β-hydroxybutyrate. These assays are typically performed on clinical chemistry analyzers or in a 96-well plate format.
Scientific Principles & Workflow
These assays are based on the specific enzymatic reaction of β-hydroxybutyrate dehydrogenase, which oxidizes β-HB to acetoacetate. This reaction is coupled to the reduction of NAD⁺ to NADH, and the change in absorbance at 340 nm is directly proportional to the β-HB concentration.[16][17]
.
Caption: Enzymatic assay workflow for β-HB.
Experimental Protocol: Method Validation
Validation of an enzymatic assay also adheres to the core principles of analytical method validation.
Step-by-Step Validation Protocol:
-
Specificity: Test for interference from other structurally similar compounds or components of the sample matrix. It's important to note that some enzymatic assays may show a false signal due to components secreted by cell cultures.[18]
-
Linearity and Range: Determine the linear range of the assay using a series of standards. The linear measuring range for some commercial assays is from 0.05 up to 6.0-8.0 mmol/L.[19]
-
Accuracy and Precision: Evaluate intra- and inter-assay precision and accuracy with QC samples. Total precision (CV) can be ≤3.3%.[19]
-
LOD and LOQ: Establish the sensitivity of the assay. Some studies have found that certain enzymatic assays may not be sensitive enough to measure low levels of β-hydroxybutyrate in specific culture systems.[18]
Performance Comparison
| Parameter | Enzymatic Assay Performance |
| Linearity (r) | > 0.99[17] |
| Intra-assay Precision (CV) | ≤ 2.06%[17] |
| Inter-assay Precision (CV) | ≤ 3.11%[17] |
| Accuracy (Bias) | Can show good correlation with LC-MS/MS (bias ≤1% to 5.0%)[19] |
| LOQ | ~0.05 mmol/L[17][19] |
Cross-Validation in Practice: A Step-by-Step Guide
When cross-validating two methods, for instance, an established LC-MS method and a newly implemented enzymatic assay, a structured approach is crucial.
-
Define Acceptance Criteria: Before initiating the cross-validation, establish clear acceptance criteria for the agreement between the two methods. This should go beyond a simple correlation and may involve assessing the bias between the methods.[6]
-
Sample Selection: Select a set of at least 30 study samples that span the entire calibration range of both assays.[5] It is also recommended to include low, medium, and high QC samples.[5]
-
Analysis: Analyze the selected samples and QCs using both validated methods.
-
Statistical Analysis:
-
Bland-Altman Plot: This is a powerful tool to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average.
-
Deming Regression: This is a more appropriate regression method than ordinary least squares when there is error in both the x and y variables.
-
Concordance Correlation Coefficient: This measures the agreement between two variables, taking into account both precision and accuracy.
-
-
Interpretation: If a disproportionate bias is observed between the methods, its impact on the clinical or research data interpretation must be thoroughly assessed.[5]
.
Caption: Cross-validation logical flow.
Conclusion: Ensuring Data Integrity in Ketone Research
The choice of an analytical method for ketone quantification should be guided by the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the nature of the biological matrix. While LC-MS often provides the highest level of analytical performance, GC-MS and enzymatic assays remain valuable tools in many research and clinical settings.
References
-
Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. (2024). PubMed. Retrieved from [Link]
-
FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]
-
ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd. Retrieved from [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved from [Link]
-
Reassessing the accuracy of enzyme-based assays for β-hydroxybutyrate production by the retinal pigment epithelium. (2023). IOVS. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). LinkedIn. Retrieved from [Link]
-
Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. (2024). PMC. Retrieved from [Link]
-
Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples. (n.d.). PMC. Retrieved from [Link]
-
Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of an enzymatic one-step assay for Beta-Hydroxybutyrate blood testing on clinical chemistry platforms using HILIC-MS/MS as a non-enzymatic reference method. (2025). PubMed. Retrieved from [Link]
-
A New Direct Enzymatic Assay for Determination of β-Hydroxybutyrate on Clinical Chemistry Analyzer Platforms. (n.d.). Vidan Diagnostics. Retrieved from [Link]
-
Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. (2010). PubMed. Retrieved from [Link]
-
Cross Validations. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
-
Cross-Validations in Regulated Bioanalysis. (2025). IQVIA. Retrieved from [Link]
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- 5. e-b-f.eu [e-b-f.eu]
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- 7. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
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- 19. Evaluation of an enzymatic one-step assay for Beta-Hydroxybutyrate blood testing on clinical chemistry platforms using HILIC-MS/MS as a non-enzymatic reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) Studies of Methoxyphenyl Diones
Executive Summary & Pharmacophore Rationale
In modern drug discovery, the dione structural motif—characterized by two carbonyl groups within a heterocyclic framework—serves as a privileged scaffold. When functionalized with a methoxyphenyl group, these molecules exhibit profound tunability in their physicochemical properties and target binding affinities. The methoxy substituent acts as a critical hydrogen bond acceptor and an electron-donating group, while the phenyl ring facilitates π−π stacking interactions within hydrophobic protein pockets.
This guide provides an objective, data-driven comparison of two prominent methoxyphenyl dione classes: Isoquinoline-1,3-diones (rigid, bicyclic systems primarily targeting DNA repair enzymes) and Imidazolidine-2,4-diones (flexible, five-membered hydantoins targeting G-protein coupled receptors). By analyzing their Structure-Activity Relationships (SAR) and experimental validation workflows, researchers can better leverage these scaffolds for lead optimization.
Target Class Comparison & Mechanistic SAR Logic
The spatial arrangement of the methoxyphenyl moiety relative to the dione core dictates the molecule's biological target.
Isoquinoline-1,3-diones (TDP2 Inhibitors)
Tyrosyl DNA phosphodiesterase 2 (TDP2) is a critical enzyme for repairing Topoisomerase II-mediated DNA damage. Isoquinoline-1,3-diones have emerged as selective, non-chelating inhibitors of TDP2 [1].
-
SAR Insight: The bicyclic core mimics the planar nature of DNA bases. Substitution at the C6 or C7 positions with a methoxyphenyl group (e.g., 6-(3-Fluoro-4-methoxyphenyl)isoquinoline-1,3-dione) significantly enhances potency. Conversely, substitutions at the C5 or C8 positions result in severe steric clashes within the TDP2 active site, rendering the compounds inactive [1].
Imidazolidine-2,4-diones (GPCR Modulators)
Imidazolidine-2,4-diones (hydantoins) possess a highly flexible five-membered ring, making them ideal for accommodating the dynamic binding pockets of GPCRs such as the Cannabinoid Receptor 1 (CB1) and α1 -adrenoceptors ( α1 -AR)[2, 3].
-
SAR Insight: For CB1 inverse agonism, placing a methoxyphenyl group at the N1 or C5 position drives receptor affinity through enhanced lipophilic contacts [2]. For α1 -AR antagonism, linking a 2-methoxyphenylpiperazine moiety to the N3 position of a 5-arylidenehydantoin core yields sub-nanomolar affinity, as the methoxy oxygen forms a crucial hydrogen bond with the receptor's transmembrane domain [3].
SAR logic tree for methoxyphenyl dione derivatives and their target specificity.
Quantitative SAR Data & Performance Metrics
To objectively evaluate these scaffolds, the following table summarizes the quantitative binding and inhibition data of key methoxyphenyl dione derivatives against their respective targets.
| Compound Class | Representative Derivative | Primary Target | Biological Activity | Reference |
| Isoquinoline-1,3-dione | 6-(3-Fluoro-4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione | TDP2 | IC 50 = 1.9 - 2.2 μ M | [1] |
| Isoquinoline-1,3-dione | 4-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione | TDP2 | IC 50 = 4.8 μ M | [1] |
| Imidazolidine-2,4-dione | 1-(4-Methoxyphenyl)-5-phenylimidazolidine-2,4-dione | CB1 Receptor | >75% displacement at 10 μ M | [2] |
| Imidazolidine-2,4-dione | (Z)-5-(4-chlorobenzylidene)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)imidazolidine-2,4-dione | α1 -Adrenoceptor | K i < 75 nM | [3] |
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following methodologies detail the synthesis and biological evaluation of these compounds. Every protocol is designed as a self-validating system to prevent false positives.
Iterative experimental workflow for the synthesis and validation of dione analogs.
Protocol A: Synthesis of Methoxyphenyl Imidazolidine-2,4-diones
This protocol utilizes a modified cyclization approach to construct the hydantoin core [2].
-
Urea Intermediate Formation: React 4-methoxyaniline (1.0 eq) with sodium cyanate (1.5 eq) in a 1:1 mixture of glacial acetic acid and water at room temperature for 4 hours.
-
Causality & Validation: The aqueous acetic acid environment enables the in situ generation of cyanic acid, which rapidly reacts with the nucleophilic aniline. This avoids highly toxic phosgene gas. The reaction is self-validating: the resulting methoxyphenylurea is highly insoluble in the aqueous mixture and precipitates out, providing immediate visual confirmation of conversion and allowing for simple filtration recovery.
-
-
Cyclization: Suspend the crude methoxyphenylurea in a mixture of acetic acid and HCl (15:0.5 v/v). Add phenylglyoxal (1.1 eq) and reflux for 6 hours.
-
Causality & Validation: The acid-catalyzed condensation between the urea nitrogen and the glyoxal carbonyls drives the ring closure. The progression is monitored via TLC (Hexane:EtOAc 7:3). The disappearance of the urea spot confirms complete cyclization.
-
-
Purification: Concentrate the mixture in vacuo and recrystallize from hot ethanol to yield the pure 1-(4-methoxyphenyl)-5-phenylimidazolidine-2,4-dione. Validate structural integrity using 1 H-NMR (DMSO-d 6 , characteristic singlet at δ 3.70 for the -OCH 3 group) and HRMS.
Protocol B: Recombinant TDP2 Biochemical Cleavage Assay
This assay evaluates the inhibitory potency of isoquinoline-1,3-diones against TDP2[1].
-
Substrate Preparation: Synthesize a 5'-tyrosyl-DNA oligonucleotide substrate labeled with a 3'-fluorophore (e.g., FAM) and a 5'-quencher.
-
Causality & Validation: In its intact state, the fluorophore is quenched. When TDP2 cleaves the 5'-tyrosyl bond, the quencher is released, resulting in a quantifiable fluorescent signal. This FRET-based design is inherently self-validating; background fluorescence remains near zero unless specific enzymatic cleavage occurs.
-
-
Enzyme Incubation: In a 384-well microplate, combine 50 nM recombinant human TDP2 with varying concentrations of the methoxyphenyl isoquinoline-1,3-dione inhibitor (0.1 μ M to 100 μ M) in a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM MgCl 2 , and 1 mM DTT. Incubate for 15 minutes at room temperature.
-
Causality & Validation: Pre-incubating the enzyme with the inhibitor allows for binding equilibrium before the substrate is introduced. The inclusion of Mg 2+ is critical, as TDP2 is a metal-dependent enzyme.
-
-
Reaction Initiation & Readout: Add 100 nM of the DNA substrate to initiate the reaction. Measure fluorescence (Ex 485 nm / Em 520 nm) continuously for 30 minutes.
-
Causality & Validation: Use a positive control (DMSO vehicle, no inhibitor) to establish the maximum reaction velocity ( Vmax ) and a negative control (EDTA added to chelate Mg 2+ ) to establish the baseline. Calculate the IC 50 by plotting the normalized reaction rates against the log of the inhibitor concentration using non-linear regression.
-
References
-
Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]
-
Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones as Human CB1 Inverse Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]
-
Synthesis and SAR-study for novel arylpiperazine derivatives of 5-arylidenehydantoin with α1 -adrenoceptor antagonistic properties Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link] [3]
Benchmarking the Antioxidant Capacity of Novel Phenolic Compounds: A Comprehensive Comparison Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently observe novel phenolic candidates fail in late-stage preclinical models despite exhibiting "high antioxidant activity" in basic, single-mechanism assays. True benchmarking requires a mechanistic deconstruction of how a compound neutralizes reactive oxygen species (ROS).
This guide establishes a rigorous, self-validating framework designed for researchers and drug development professionals. It objectively compares the performance of standard reference antioxidants to provide a calibration baseline for evaluating novel, next-generation phenolic scaffolds.
Mechanistic Grounding: Why One Assay is Never Enough
Phenolic antioxidants (ArOH) do not neutralize free radicals (R•) through a single pathway. Depending on the solvent, pH, and the specific radical species, phenolics operate via three primary thermodynamic mechanisms. Relying on a single assay often leads to false positives or negatives.
-
Hydrogen Atom Transfer (HAT): The phenolic compound donates a hydrogen atom to the radical ( ArOH+R•→ArO•+RH ). This is driven by the O-H bond dissociation enthalpy (BDE) and is best measured by the ORAC assay [1].
-
Single Electron Transfer (SET): The antioxidant donates an electron, forming a radical cation ( ArOH+R•→ArOH+•+R− ). This is driven by the ionization potential (IP) and is heavily influenced by the solvent. It is the primary mechanism measured by the DPPH assay [2].
-
Sequential Proton Loss Electron Transfer (SPLET): Dominant in physiological or higher pH environments, the phenol first deprotonates into a phenoxide anion, which then donates an electron.
To accurately benchmark a new phenolic compound, you must evaluate both its HAT (physiological relevance) and SET (intrinsic electron donation) capacities.
The Benchmarking Framework: Reference Standards
Before testing a novel phenolic scaffold (e.g., heavily fluorinated or sterically hindered phenolics), you must calibrate your assays against industry standards. The table below summarizes the quantitative benchmark data for established reference compounds.
Table 1: Quantitative Antioxidant Benchmarks for Reference Phenolics
| Reference Compound | DPPH IC 50 (µM) | ORAC Value (µmol TE/µmol) | Primary Mechanism | Structural Advantage |
| Trolox (Standard) | ~25.0 | 1.00 (Baseline) | HAT / SET | Water-soluble Vitamin E analog; universal calibration standard. |
| Ascorbic Acid | ~20.0 | ~0.50 | SET / SPLET | High aqueous electron donation; lacks lipophilic cellular penetration. |
| Quercetin | ~10.0 | ~4.50 | HAT | Multiple OH groups and a catechol moiety allow for sequential proton donation. |
| Resveratrol | ~35.0 | ~2.00 | HAT | Conjugated stilbene structure provides excellent radical delocalization. |
Interpretation: If your novel phenolic compound yields an ORAC value > 2.00 TE, it is a superior HAT donor compared to standard monophenols. However, if its DPPH IC 50 is > 50 µM, the compound likely suffers from steric hindrance preventing direct electron transfer to bulky radicals.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include kinetic tracking to prevent the mischaracterization of slow-acting compounds.
Protocol A: Kinetic DPPH Radical Scavenging Assay
Causality: Standard 5-minute endpoint DPPH assays often generate false negatives for novel, sterically hindered phenolics (e.g., ortho-substituted scaffolds). A kinetic read over 60-120 minutes is required to differentiate fast-acting (kinetic) from slow-acting (thermodynamic) scavengers[2].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in pure methanol to achieve a 100 µM working solution. Crucial: Protect the flask with aluminum foil, as DPPH is highly susceptible to photodegradation.
-
Sample Preparation: Prepare serial dilutions of your novel phenolic compound and Trolox (positive control) in methanol (ranging from 2.5 µM to 50 µM).
-
Reaction Assembly: In a clear, flat-bottom 96-well microplate, add 100 µL of the sample dilution to each well. Initiate the reaction by rapidly adding 100 µL of the DPPH working solution using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a UV-Vis microplate reader. Measure the absorbance at 515-517 nm every 5 minutes for a total of 120 minutes at room temperature.
-
Data Analysis: Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] × 100 Plot the % scavenging against time to determine if the compound is a rapid or slow scavenger, and calculate the IC 50 at the plateau phase.
Protocol B: ORAC (Oxygen Radical Absorbance Capacity) Assay
Causality: Unlike DPPH, the ORAC assay operates at physiological pH (7.4) and temperature (37°C). It utilizes the AAPH radical to strictly evaluate the Hydrogen Atom Transfer (HAT) mechanism, providing a highly predictive model for in vivo lipid peroxidation inhibition[1].
Step-by-Step Methodology:
-
Buffer & Probe Preparation: Prepare a 75 mM phosphate buffer (pH 7.4). Dissolve sodium fluorescein in the buffer to a final working concentration of 8.4×10−8 M.
-
Initiator Preparation: Prepare a 153 mM solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer. Crucial: AAPH degrades thermally; it must be prepared fresh and kept on ice until the exact moment of injection.
-
Equilibration: Add 150 µL of the fluorescein working solution and 25 µL of the sample (or Trolox standard) to a black 96-well microplate. Incubate the plate at 37°C for 30 minutes to achieve absolute thermal equilibrium.
-
Reaction Initiation: Inject 25 µL of the AAPH solution into each well to begin peroxyl radical generation.
-
Fluorescence Tracking: Read the fluorescence (Excitation: 485 nm / Emission: 520 nm) every minute for 60-90 minutes until the fluorescence decays to baseline.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for the sample and the blank. Net AUC = AUC_sample - AUC_blank Interpolate the Net AUC against a Trolox standard curve to express the result in µmol Trolox Equivalents (TE).
Cellular Translation: The Nrf2/ARE Pathway
In vitro radical scavenging is only half the story. State-of-the-art drug development recognizes that phenolic antioxidants often act as mild electrophiles. Once inside the cell, they oxidize the thiol sensors on the Keap1 protein. This structural modification facilitates the dissociation and nuclear translocation of Nrf2, leading to the transcription of endogenous Phase II detoxifying enzymes (e.g., NQO1, HO-1)[3].
When benchmarking a new compound, its ability to activate this pathway is often more critical to cell survival than its direct ROS scavenging capacity.
Figure 1: Dual-action mechanism of phenolic compounds via direct ROS scavenging and Nrf2 activation.
References
-
Optimized DPPH assay in a detergent-based buffer system for measuring antioxidant activity of proteins Source: PubMed Central (PMC) URL:[Link]
-
Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay Source: BioTek Instruments / Agilent (via Scribd Archive) URL:[Link] (Referenced via Grounding Index 2.9)
-
Arsenic Trioxide Induces NAD(P)H Quinone Oxidoreductase 1 (NQO1) Expression via the NRF2 Pathway Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
Sources
Navigating the Maze: A Comparative Guide to Validating High-Throughput Screening Assays for Dione Libraries
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic candidates from vast chemical libraries.[1] Dione-containing compounds represent a promising and diverse chemical space for drug development, with demonstrated activity against a range of biological targets. However, the unique chemical properties of dione scaffolds can present significant challenges in HTS assay development and validation. This guide provides a comprehensive, in-depth comparison of HTS assay validation strategies tailored for dione libraries, moving beyond a simple checklist to explain the "why" behind experimental choices and ensure the generation of robust, reliable, and actionable data.
The Challenge of the Dione Scaffold: A Double-Edged Sword
Dione moieties, characterized by two carbonyl groups, can be both a source of biological activity and a cause of assay interference. Their electron-rich nature and potential for reactivity can lead to a higher incidence of false positives and negatives if not properly addressed during assay validation. Potential issues include:
-
Compound Autofluorescence: The conjugated systems present in many dione derivatives can lead to intrinsic fluorescence, which can mask or artificially inflate the signal in fluorescence-based assays.[2][3]
-
Fluorescence Quenching: Conversely, diones can absorb light at the excitation or emission wavelengths of a fluorescent probe, leading to a decrease in signal and potential false negatives.[2]
-
Redox Activity: Some dione-containing compounds can undergo redox cycling, generating reactive oxygen species that can interfere with assay components, particularly in biochemical assays employing redox-sensitive enzymes or reagents.[4]
-
Compound Aggregation: At higher concentrations typical for HTS, compounds can form aggregates that non-specifically inhibit enzymes or interfere with detection technologies.[3]
A rigorously validated assay is therefore not just a recommendation but a necessity to confidently navigate the screening of dione libraries and distinguish true biological activity from assay artifacts.
Choosing Your Weapon: A Comparison of HTS Assay Formats
The initial and most critical decision in developing an HTS campaign is the choice of assay format. This choice will fundamentally influence the biological relevance of the data, throughput, and the types of interference that may be encountered.[5]
Biochemical Assays: Precision and Control
Biochemical assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[2]
-
Advantages: They offer high reproducibility, lower variability, and are generally easier to optimize and miniaturize.[2][5] This format is ideal for target-based drug discovery where the goal is to identify direct modulators of a specific protein.[3]
-
Disadvantages: The primary limitation is the lack of cellular context.[2][5] A compound that is active in a biochemical assay may not be able to cross the cell membrane or may be rapidly metabolized in a cellular environment.
-
Relevance for Dione Libraries: For initial hit identification against a specific enzyme, a biochemical assay can be highly effective. However, it is crucial to incorporate counter-screens to rule out non-specific inhibition mechanisms.
Cell-Based Assays: Physiological Relevance at a Cost
Cell-based assays measure the effect of a compound on a biological process within a living cell, such as cell viability, gene expression, or signal transduction.[1][6]
-
Advantages: They provide a more physiologically relevant system, offering insights into a compound's cell permeability, toxicity, and effects on a complete signaling pathway.[5][6]
-
Disadvantages: These assays are inherently more complex and variable than biochemical assays.[5] They can also be more challenging to miniaturize and automate.
-
Relevance for Dione Libraries: Cell-based assays are invaluable for secondary screening to confirm the activity of hits from a primary biochemical screen and for phenotypic screening where the molecular target is unknown.[3]
| Assay Format | Pros | Cons | Best For |
| Biochemical | High reproducibility, Lower variability, Easier to optimize, Direct target interaction | Lacks cellular context, May miss cell-permeable effects | Primary screening, Target-based discovery |
| Cell-Based | Physiologically relevant, Assesses cell permeability and toxicity, Measures pathway effects | Higher variability, More complex to validate, Lower throughput | Secondary screening, Phenotypic discovery, Hit confirmation |
The Litmus Test: A Step-by-Step Guide to HTS Assay Validation
A robust validation process is a self-validating system, designed to prospectively identify and mitigate potential sources of error before committing to a full-scale screen. The following steps, adapted from established guidelines, are crucial for any HTS assay, with special considerations for dione libraries.
Assay Miniaturization and Reagent Stability
The first step is to adapt the assay to a high-throughput format (e.g., 384- or 1536-well plates) and confirm the stability of all reagents under the planned screening conditions. This includes assessing the stability of enzymes, cells, and detection reagents over the time course of the experiment.
Statistical Validation: The Z'-Factor
The Z'-factor is the gold standard for quantifying the quality of an HTS assay.[5] It is a dimensionless parameter that reflects both the dynamic range of the assay (the difference between the high and low signals) and the data variability.
Z'-Factor Calculation:
Z' = 1 - (3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow|
Where:
-
SDhigh and SDlow are the standard deviations of the high and low controls, respectively.
-
Meanhigh and Meanlow are the means of the high and low controls, respectively.
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay, suitable for HTS |
| 0 to 0.5 | Marginal assay, may require further optimization |
| < 0 | Unacceptable assay |
Protocol for Z'-Factor Determination:
-
Prepare a 384-well plate with alternating columns of high and low controls (e.g., 192 wells of each).
-
The high control should represent the maximal assay signal (e.g., uninhibited enzyme activity), while the low control represents the minimal signal (e.g., fully inhibited enzyme or no enzyme).
-
Incubate the plate under the same conditions as the planned screen.
-
Read the plate using the chosen detection method.
-
Calculate the Z'-factor using the formula above.
-
Repeat this process on at least three different days to assess day-to-day variability.
Signal Window and Signal-to-Background Ratio
The signal window (SW) or signal-to-background (S/B) ratio is another important metric that measures the dynamic range of the assay. A larger signal window makes it easier to distinguish true hits from background noise.
S/B Calculation:
S/B = Meanhigh / Meanlow
A generally acceptable S/B ratio is ≥ 3, though this can vary depending on the assay.
DMSO Tolerance
Most compound libraries are dissolved in dimethyl sulfoxide (DMSO). It is essential to determine the maximum concentration of DMSO that can be tolerated by the assay without significantly affecting its performance. This is typically done by running the assay with a range of DMSO concentrations (e.g., 0.1% to 5%) and observing the effect on the Z'-factor and signal window.
Compound Interference Counter-Screens: A Critical Step for Dione Libraries
Given the potential for dione compounds to interfere with assay readouts, incorporating specific counter-screens is paramount.
For Fluorescence-Based Assays:
-
Autofluorescence Check: Pre-read the compound plates at the excitation and emission wavelengths of the assay before adding any assay reagents. This will identify compounds that are intrinsically fluorescent.
-
Quenching Counter-Screen: Run the assay in the absence of the biological target but in the presence of the fluorescent probe and the test compounds. A decrease in signal indicates quenching.[2]
General Counter-Screens:
-
Orthogonal Assays: Confirm hits using a different assay format or detection technology. For example, a hit from a fluorescence intensity assay could be confirmed using a luminescence-based assay or a label-free method.
-
Promiscuity Analysis: Analyze historical screening data to identify compounds that are active across multiple, unrelated assays, which is a hallmark of assay interference.[5]
Visualizing the Path to Validation
The following diagrams illustrate the key decision-making processes in HTS assay validation for dione libraries.
Caption: Decision workflow for selecting an appropriate HTS assay format.
Caption: A streamlined workflow for HTS assay validation.
Alternative Technologies to Mitigate Interference
For particularly challenging dione libraries that exhibit significant fluorescence interference, alternative detection technologies can provide a more robust solution.
AlphaScreen® Technology
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is less susceptible to interference from fluorescent compounds.[7][8][9] It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a biological interaction, resulting in a chemiluminescent signal.[8] Because the excitation and emission wavelengths are well separated and the signal is time-resolved, interference from compound autofluorescence is minimized.[7][9]
| Detection Technology | Pros | Cons | Suitability for Dione Libraries |
| Fluorescence Intensity | High sensitivity, Widely available | Susceptible to autofluorescence and quenching | Use with caution; requires rigorous counter-screens |
| Luminescence | Low background, High sensitivity | Signal can be short-lived | Good alternative to fluorescence |
| AlphaScreen® | Resistant to fluorescence interference, Homogeneous format | Higher cost, Requires specific instrumentation | Excellent choice for problematic libraries |
| Absorbance | Simple, Inexpensive | Lower sensitivity, Susceptible to compound color interference | Less common for primary HTS but can be used for specific assays |
Conclusion: A Foundation of Trust in Your Data
The successful screening of dione libraries hinges on a meticulously validated HTS assay. By understanding the potential pitfalls associated with this chemical class and implementing a rigorous validation strategy that includes appropriate statistical measures and targeted counter-screens, researchers can build a foundation of trust in their data. Choosing the right assay format and detection technology is a critical first step, and for challenging libraries, technologies like AlphaScreen® offer a powerful solution to overcome compound interference. Ultimately, a well-validated assay is not an obstacle but a guide, ensuring that the hits identified are genuine modulators of biological activity, paving the way for the development of the next generation of therapeutics.
References
-
Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 25). Retrieved from [Link]
-
What's the Difference Between Biochemical and Cell-Based HTS Assays? - BellBrook Labs. (2026, March 5). Retrieved from [Link]
-
AlphaScreen | BMG LABTECH. (n.d.). Retrieved from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). Retrieved from [Link]
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In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2014, February 27). Retrieved from [Link]
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The use of AlphaScreen technology in HTS: Current status. (n.d.). Retrieved from [Link]
-
Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. (2026, February 9). Retrieved from [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). Retrieved from [Link]
-
Cell-based assays on the rise | BMG LABTECH. (2022, May 2). Retrieved from [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). Retrieved from [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. (2008, February 25). Retrieved from [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). Retrieved from [Link]
-
A generic HTS assay for kinase screening: Validation for the isolation of an engineered malate kinase. (2018, February 20). Retrieved from [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (n.d.). Retrieved from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved from [Link]
-
Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. (n.d.). Retrieved from [Link]
-
Chemiluminescence quenching microarrays for high throughput screening of antioxidants and its application in evaluating herbal extracts and pure compounds. (2019, January 10). Retrieved from [Link]
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HTS hit validation and inhibitor classification. Chemical structures of... (n.d.). Retrieved from [Link]
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Cellular platforms for HTS: three case studies. (2002, March 15). Retrieved from [Link]
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Recent Progress in Small Molecule Fluorescent Probes for Imaging and Diagnosis of Liver Injury. (2025, May 28). Retrieved from [Link]
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Emerging trends in high-throughput screening. (n.d.). Retrieved from [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). Retrieved from [Link]
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A guide to small fluorescent probes for single-molecule biophysics. (2023, January 13). Retrieved from [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). Retrieved from [Link]
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Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2016, October 27). Retrieved from [Link]
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Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. (n.d.). Retrieved from [Link]
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Discovery of Covalent Ligands with AlphaFold3. (2026, March 27). Retrieved from [Link]
-
2-Hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), novel inhibitors of HIV integrase with a high barrier to resistance. (n.d.). Retrieved from [Link]
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Thiazolidine-2,4-dione derivatives as potential α-glucosidase inhibitors: Synthesis, inhibitory activity, binding interaction and hypoglycemic activity. (2024, March 15). Retrieved from [Link]
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High-throughput screening assays for the identification of chemical probes. (2007, August 15). Retrieved from [Link]
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Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. (2019, May 2). Retrieved from [Link]
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High-throughput screening assays for the identification of chemical probes. (2007, July 18). Retrieved from [Link]
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Personal protective equipment for handling 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione
Title: Comprehensive Safety and Handling Guide: 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione
Introduction Handling complex organic intermediates like 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione requires a rigorous, causality-driven approach to laboratory safety. As a specialty beta-diketone building block utilized in advanced chemical synthesis and drug development[1], its structural features—specifically the lipophilic aromatic ring and the reactive 1,3-dione moiety—dictate highly specific logistical and protective measures. This guide provides drug development professionals and researchers with a self-validating operational framework, ensuring maximum safety, regulatory compliance, and experimental integrity.
Part 1: Chemical Profiling & Risk Assessment
Understanding the "why" behind safety protocols begins with analyzing the molecule's structure. The presence of methoxy and methyl groups on the phenyl ring significantly increases the compound's lipophilicity. This means it can easily cross the stratum corneum (the skin's outermost layer) if dermal contact occurs. Furthermore, beta-diketones are known to act as metal chelators; improper handling with metallic tools can lead to unwanted side reactions or trace contamination of your Active Pharmaceutical Ingredient (API).
Quantitative Data & Hazard Summary
| Property / Hazard | Value / Classification | Causality & Safety Implication |
| Molecular Formula | C14H18O3 | Organic nature dictates the use of chemical-resistant, non-polar compatible PPE (e.g., Nitrile). |
| Molecular Weight | 234.29 g/mol | High molecular weight organics often present as fine powders or viscous liquids; poses an inhalation hazard if aerosolized. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2 | Lipophilic nature allows rapid dermal penetration; mandates strict barrier protection[2]. |
| Solubility | Soluble in DMSO, Ethanol[3] | Spill cleanup requires organic solvents; water alone is insufficient for effective surface decontamination. |
Part 2: Causality-Driven PPE Selection
In accordance with OSHA 29 CFR 1910.132[2], personal protective equipment must be selected based on a rigorous hazard assessment of the specific chemical environment. For this beta-diketone, the PPE matrix is designed to prevent dermal absorption and ocular irritation:
-
Hand Protection: Wear heavy-duty Nitrile gloves (minimum 0.11 mm thickness for splash protection; 0.4 mm for extended handling).
-
Causality: Nitrile provides an excellent barrier against lipophilic organic molecules, whereas latex offers poor chemical resistance and high permeability to such compounds.
-
-
Eye Protection: ANSI Z87.1 certified tight-fitting chemical safety goggles.
-
Causality: Standard safety glasses leave the orbital area exposed to chemical vapors or micro-particulates that can become airborne during transfer.
-
-
Body Protection: Flame-retardant, knee-length lab coat (NFPA 2112 compliant) with elastic cuffs.
-
Causality: Prevents particulate accumulation on exposed forearms and protects against the static-induced ignition of organic vapors.
-
Part 3: Self-Validating Operational Protocols
Every handling procedure must incorporate a feedback loop to verify its safety and efficacy, adhering to the standard set by Prudent Practices in the Laboratory[4].
Protocol 1: Safe Handling and Material Transfer
-
Pre-Operational Check: Activate the chemical fume hood and verify the inward face velocity is between 80–120 feet per minute (fpm).
-
Validation: Check the digital airflow monitor. If the alarm sounds or flow is <80 fpm, abort the operation immediately.
-
-
Tool Selection: Utilize a static-free, PTFE-coated (Teflon) spatula for material transfer.
-
Causality: Beta-diketones can readily chelate transition metals. Avoiding stainless steel spatulas prevents trace metal contamination of your intermediate.
-
-
Execution: Transfer the compound over a disposable anti-static weighing boat to prevent electrostatic dispersion.
-
Post-Transfer Validation: Inspect gloves immediately after weighing. If any white/yellowish powder or oily residue is visible on the fingertips, assume outer glove contamination. Doff the outer layer, dispose of it, and don a fresh pair before touching other lab equipment.
Part 4: Visualizing the Safety Workflow
The following decision tree maps the critical path for safe operational handling and emergency response.
Operational safety workflow and spill response for beta-diketone handling.
Part 5: Emergency Response & Spill Containment
In the event of a spill outside the fume hood, immediate containment is required to prevent aerosolization and surface absorption.
Protocol 2: Spill Neutralization
-
Isolation: Evacuate personnel from the immediate 5-foot radius of the spill.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use paper towels initially, as they can rapidly spread lipophilic liquids.
-
Solvent Wash: Because the compound is insoluble in water but soluble in organics[3], wipe the contained area with an isopropanol-damped chemically resistant wipe. Follow with a standard detergent wash to remove residual solvent.
-
Validation: Perform a final wipe of the spill area with a clean, dry white tissue. If the tissue shows any discoloration or picks up residue, the area is still contaminated; repeat the isopropanol wash.
Part 6: Waste Disposal & Decontamination Plan
Proper disposal ensures environmental compliance and prevents cross-contamination in the laboratory, strictly following EPA 40 CFR 262 guidelines for hazardous waste generators[5].
Protocol 3: Regulatory Waste Disposal
-
Segregation: Collect all contaminated PPE, wipes, and residual chemical in a dedicated, sealable hazardous waste container.
-
Labeling: Label the container explicitly as "Hazardous Solid/Liquid Waste - Contains Organic Beta-Diketone Derivatives".
-
Storage Limits: Place the container in a secondary containment tray in the designated Satellite Accumulation Area (SAA). Ensure the container remains tightly closed unless actively adding waste.
-
Validation: Audit the SAA logbook. Ensure the waste does not exceed the EPA accumulation time limits (90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[6].
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
29 CFR 1910.132 - Personal Protective Equipment General Requirements. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Environmental Protection Agency (EPA). Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 3. evitachem.com [evitachem.com]
- 4. NAE Website - Prudent Practices in the Laboratory: [nae.edu]
- 5. eCFR :: 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste [ecfr.gov]
- 6. epa.gov [epa.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
